MTR-106
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C28H27N7O2S |
|---|---|
分子量 |
525.6 g/mol |
IUPAC名 |
2-[(3aR,6aS)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide |
InChI |
InChI=1S/C28H27N7O2S/c1-16-9-30-19(10-29-16)11-31-27(37)24-25(36)20-7-8-23(34-14-17-12-33(2)13-18(17)15-34)32-26(20)35-21-5-3-4-6-22(21)38-28(24)35/h3-10,17-18H,11-15H2,1-2H3,(H,31,37)/t17-,18+ |
InChIキー |
KJAFGGSRXHIQPT-HDICACEKSA-N |
異性体SMILES |
CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6C[C@H]7CN(C[C@H]7C6)C |
正規SMILES |
CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6CC7CN(CC7C6)C |
製品の起源 |
United States |
Foundational & Exploratory
MTR-106 G-Quadruplex Stabilizer: An In-Depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTR-106 is a novel substituted quinolone amide compound that has emerged as a potent stabilizer of G-quadruplex (G4) structures.[1][2] These non-canonical secondary DNA and RNA structures, formed in guanine-rich sequences, are implicated in key cellular processes, including the regulation of gene expression and the maintenance of telomere integrity. The stabilization of G4s by small molecules represents a promising therapeutic strategy, particularly in oncology. This compound, an analog of the well-characterized G4 stabilizer CX-5461, has demonstrated significant antiproliferative activity, especially in cancer cells with deficiencies in homologous recombination (HR) repair pathways, such as those with BRCA mutations, and in cells that have developed resistance to PARP inhibitors (PARPi).[1][3]
This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with G-quadruplexes and the downstream cellular consequences. It includes available quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows.
Core Mechanism of Action
The primary mechanism of action of this compound is its ability to bind to and stabilize G-quadruplex structures. This interaction is characterized by a "sandwich framework" where this compound stacks with the G-quartets of the G4 structure. Van der Waals interactions are a critical factor in the high binding affinity of this compound for G-quadruplexes, particularly those within the promoter region of genes like PARP1.[1][3]
By stabilizing these G4 structures, this compound is thought to interfere with essential DNA metabolic processes such as replication and transcription. This interference leads to the generation of DNA damage, which in turn activates cellular DNA damage response (DDR) pathways. In cancer cells with compromised DNA repair mechanisms, such as BRCA-deficient tumors, the accumulation of this compound-induced DNA damage overwhelms the cell's repair capacity, leading to cell cycle arrest and, ultimately, apoptosis.[2][3][4] A key downstream effect of this compound is the inhibition of ribosomal RNA (rRNA) synthesis, a process critical for cell growth and proliferation.[1]
Data Presentation
G-Quadruplex Stabilization by this compound
The stabilizing effect of this compound on various G-quadruplex-forming DNA sequences has been quantified using a Fluorescence Resonance Energy Transfer (FRET) melting assay. The change in melting temperature (ΔTm) indicates the degree of stabilization, with higher values representing stronger stabilization.
| G-Quadruplex Sequence | This compound Concentration (µM) | ΔTm (°C) | Reference |
| h-Telo | 0.5 | ~10 | [1] |
| 1.0 | ~15 | [1] | |
| 2.0 | >20 | [1] | |
| c-KIT | 0.5 | ~8 | [1] |
| 1.0 | ~12 | [1] | |
| 2.0 | ~18 | [1] | |
| c-myc | 0.5 | ~5 | [1] |
| 1.0 | ~8 | [1] | |
| 2.0 | ~12 | [1] | |
| dsDNA (non-G4) | 2.0 | <2 | [1] |
Cellular Activity of this compound
This compound exhibits potent antiproliferative activity against various cancer cell lines, particularly those with deficiencies in DNA repair pathways.
| Cell Line | Genotype | IC50 (nM) | Reference |
| Capan-1 | BRCA2-deficient | Not explicitly stated, but significant activity shown | [3] |
| HCT-15 | HR-deficient | Not explicitly stated, but significant activity shown | [3] |
| U251 | PTEN-deficient | Not explicitly stated, but significant activity shown | [3] |
Experimental Protocols
FRET Melting Assay for G-Quadruplex Stabilization
This protocol is designed to assess the ability of this compound to stabilize G-quadruplex structures by measuring the change in their melting temperature.
Materials:
-
Fluorescently labeled G-quadruplex-forming oligonucleotides (e.g., h-Telo, c-KIT, c-myc) with a donor fluorophore (e.g., FAM) at one end and a quencher (e.g., TAMRA) at the other.
-
Annealing buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM KCl).
-
This compound stock solution in DMSO.
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal ramp.
Procedure:
-
Prepare a solution of the fluorescently labeled oligonucleotide in annealing buffer to a final concentration of 0.2 µM.
-
Heat the oligonucleotide solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate G-quadruplex formation.
-
In a 96-well PCR plate, prepare reactions containing the annealed oligonucleotide (0.2 µM) and varying concentrations of this compound (e.g., 0.5, 1.0, 2.0 µM). Include a vehicle control (DMSO) and a no-ligand control.
-
Incubate the plate at room temperature for 1 hour to allow for ligand binding.
-
Measure the fluorescence of the donor fluorophore (e.g., FAM) in a real-time PCR instrument as the temperature is increased from 25°C to 95°C at a rate of 1°C/minute.
-
The melting temperature (Tm) is determined as the temperature at which the normalized fluorescence is 0.5.
-
Calculate the ΔTm by subtracting the Tm of the no-ligand control from the Tm of the this compound-treated samples.
Western Blot Analysis for DNA Damage and Apoptosis Markers
This protocol details the detection of key protein markers involved in the DNA damage response and apoptosis following this compound treatment.
Materials:
-
Cancer cell lines (e.g., Capan-1).
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer and apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-γH2AX, anti-cleaved PARP, anti-cleaved Caspase-3, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cancer cells and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., 1 µM) or vehicle control for a specified time (e.g., 24 hours).[4]
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Comet Assay for DNA Damage
The comet assay (single-cell gel electrophoresis) is used to detect DNA strand breaks in individual cells.
Materials:
-
Cancer cell lines (e.g., Capan-1).
-
This compound (e.g., 1 µM for 24-hour treatment).[4]
-
Comet assay kit (containing lysis solution, electrophoresis buffer, and DNA staining dye).
-
Microscope slides.
-
Electrophoresis tank.
-
Fluorescence microscope with appropriate filters.
-
Image analysis software (e.g., CASP).
Procedure:
-
Treat cells with this compound as described for the Western blot.
-
Harvest the cells and resuspend them in a low-melting-point agarose.
-
Pipette the cell suspension onto a microscope slide pre-coated with normal melting point agarose.
-
Lyse the cells by immersing the slides in lysis solution.
-
Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer and apply a voltage to separate the fragmented DNA.
-
Neutralize and stain the DNA with a fluorescent dye.
-
Visualize the "comets" under a fluorescence microscope and quantify the DNA damage (e.g., Olive tail moment) using image analysis software.
Mandatory Visualization
Caption: Proposed mechanism of action of this compound.
Caption: Workflow for FRET-based G-quadruplex melting assay.
Caption: General workflow for Western blot analysis.
References
In-Depth Technical Guide: The Cellular Target and Mechanism of Action of MTR-106
For Researchers, Scientists, and Drug Development Professionals
Abstract
MTR-106 is a novel, potent, and orally active small molecule identified as a G-quadruplex (G4) stabilizer. Its primary cellular target is the G-quadruplex, a non-canonical secondary structure of nucleic acids found in guanine-rich sequences. By stabilizing these structures, this compound induces significant DNA damage and replication stress, leading to cell cycle arrest and apoptosis, particularly in cancer cells with deficiencies in the homologous recombination (HR) repair pathway, such as those with BRCA1/2 mutations. This technical guide provides a comprehensive overview of the cellular target of this compound, its mechanism of action, quantitative data on its activity, and detailed experimental protocols.
The Cellular Target: G-Quadruplexes
The principal cellular target of this compound is the G-quadruplex (G4). G4s are four-stranded helical structures formed in guanine-rich sequences of DNA and RNA. These structures are stabilized by square planar arrangements of four guanine bases (G-quartets) held together by Hoogsteen hydrogen bonds, and are further stabilized by a central cation. G4-forming sequences are prevalent in key regulatory regions of the genome, including telomeres and the promoter regions of oncogenes.
In the context of BRCA-deficient cancers, the stabilization of G4 structures by this compound is synthetically lethal. Cells with impaired homologous recombination are particularly vulnerable to the replication stress induced by stabilized G4 structures, as they are unable to efficiently repair the resulting DNA damage.
Mechanism of Action
This compound, a substituted quinolone amide, selectively binds to and stabilizes G-quadruplex structures. This stabilization interferes with normal DNA replication and transcription, leading to a cascade of cellular events culminating in cell death. The proposed mechanism of action is as follows:
-
G-Quadruplex Stabilization: this compound binds to G4 structures in the DNA, preventing their resolution by helicases that would normally unwind these structures to allow for DNA replication and transcription.
-
Induction of DNA Damage and Replication Stress: The stabilized G4s act as roadblocks to the DNA replication machinery, leading to replication fork stalling and collapse. This results in the formation of DNA double-strand breaks (DSBs), a severe form of DNA damage.
-
Cell Cycle Arrest: The accumulation of DNA damage triggers the DNA damage response (DDR) pathway. This leads to the activation of checkpoint kinases which halt the cell cycle, primarily at the G2/M phase, to allow time for DNA repair.
-
Induction of Apoptosis: In cancer cells with deficient DNA repair mechanisms, such as BRCA-mutated cells, the extensive DNA damage cannot be resolved. This persistent damage signaling ultimately activates the intrinsic apoptotic pathway, leading to programmed cell death.
Quantitative Data
The following tables summarize the quantitative data regarding the activity of this compound from preclinical studies.
Table 1: In Vitro G-Quadruplex Stabilization by this compound (FRET Melting Assay)
| G4-Forming DNA Sequence | ΔTm (°C) at 1 µM this compound |
| h-Telo (Human Telomeric) | >25 |
| c-KIT | >25 |
| c-myc | 22.5 |
| dsDNA (non-G4 forming) | <1 |
ΔTm represents the change in melting temperature, indicating the degree of stabilization.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines (SRB Assay)
| Cell Line | BRCA Status | PARPi Resistance | This compound IC50 (nM) |
| Capan-1 | BRCA2-deficient | - | 70 |
| MDA-MB-436 | BRCA1-deficient | - | 190 |
| U251 | PTEN-deficient | - | 100 |
| Capan-1/BMN673 | BRCA2-deficient | Resistant | 210 |
IC50 is the half-maximal inhibitory concentration.
Table 3: Effect of this compound on Cell Cycle Distribution in Capan-1 Cells
| Treatment (24h) | % of Cells in G1 | % of Cells in S | % of Cells in G2/M |
| Control | 55.1 | 33.2 | 11.7 |
| This compound (0.1 µM) | 48.2 | 30.5 | 21.3 |
| This compound (0.3 µM) | 42.6 | 25.1 | 32.3 |
| This compound (1 µM) | 35.8 | 18.9 | 45.3 |
Table 4: Induction of Apoptosis by this compound in Capan-1 Cells
| Treatment (24h) | Fold Increase in Caspase 3/7 Activity |
| This compound (1 µM) | ~4.5 |
| This compound (5 µM) | ~7.0 |
| This compound (10 µM) | ~9.5 |
Experimental Protocols
FRET-Based G-Quadruplex Melting Assay
This assay measures the ability of a compound to stabilize G-quadruplex structures by monitoring the change in melting temperature (Tm).
Methodology:
-
Oligonucleotides: Synthesize G4-forming oligonucleotides (e.g., h-Telo, c-KIT, c-myc) and a non-G4 forming duplex DNA control, labeled with a fluorescent donor (e.g., FAM) and a quencher (e.g., TAMRA) at the 5' and 3' ends, respectively.
-
Assay Buffer: Prepare a buffer containing 10 mM Tris-HCl (pH 7.5) and 100 mM KCl.
-
Reaction Mixture: In a 96-well plate, prepare a 50 µL reaction mixture containing 0.2 µM of the labeled oligonucleotide, the assay buffer, and varying concentrations of this compound (or vehicle control).
-
Thermal Denaturation: Use a real-time PCR machine to heat the samples from 25°C to 95°C at a rate of 0.5°C/min.
-
Data Acquisition: Monitor the fluorescence of the donor fluorophore at each temperature point.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex structure is unfolded, resulting in a 50% increase in fluorescence. Calculate the ΔTm by subtracting the Tm of the control from the Tm of the this compound treated sample.
Cell Viability (SRB) Assay
This assay determines the anti-proliferative effect of this compound on cancer cells.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 7 days.
-
Cell Fixation: After incubation, fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Staining: Wash the plates five times with slow-running tap water and air dry. Stain the cells with 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye. Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the indicated concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide.
-
Flow Cytometry: Incubate for 30 minutes at room temperature in the dark. Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases.
Western Blot Analysis for Apoptosis Markers
This method is used to detect the expression of key apoptosis-related proteins.
Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against cleaved caspase-3, cleaved caspase-7, cleaved caspase-9, and cleaved PARP overnight at 4°C. Use an antibody against β-actin or GAPDH as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in BRCA-deficient cancer cells.
Experimental Workflow for this compound Evaluation
Caption: Experimental workflow for characterizing the activity of this compound.
MTR-106: A Technical Whitepaper on a Novel G-Quadruplex Stabilizer for BRCA-Deficient Cancers
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
MTR-106 is an investigational substituted quinolone amide compound identified as a highly potent G-quadruplex (G4) stabilizer. It represents a promising therapeutic agent for cancers with deficiencies in homologous recombination (HR) repair, particularly those with BRCA mutations. This compound has demonstrated significant antiproliferative activity in both PARP inhibitor (PARPi)-sensitive and -resistant cancer cell lines. Its mechanism of action involves the stabilization of G4 structures in DNA and RNA, leading to increased DNA damage, cell cycle arrest at the G2/M phase, and induction of apoptosis. Preclinical studies in xenograft mouse models have shown that both oral and intravenous administration of this compound significantly inhibits tumor growth in BRCA-deficient cancers. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound.
Introduction and Discovery
G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences. These structures are prevalent in functionally significant genomic regions, including telomeres and oncogene promoters. The stabilization of G4s has emerged as a compelling anti-cancer strategy, as it can interfere with critical cellular processes like DNA replication and transcription, leading to cancer cell death.
This compound was discovered as a novel G-quadruplex stabilizer through dedicated research efforts.[1][2] It is a close analog of another G4 stabilizer, CX-5461.[2][3] The development of this compound was driven by the need for effective therapies against cancers that have developed resistance to PARP inhibitors, a common challenge in the treatment of BRCA-deficient tumors.[1][2]
Mechanism of Action
This compound exerts its anticancer effects primarily through the stabilization of G-quadruplexes.[1][4] This stabilization leads to a cascade of cellular events culminating in cell death. Additionally, this compound has been identified as an inhibitor of RNA polymerase I.[4]
G-Quadruplex Stabilization and DNA Damage
This compound binds to and stabilizes G4 structures, which in turn increases DNA damage.[1][2] In silico studies have provided molecular insights into this interaction, suggesting that this compound induces a "sandwich framework" through stacking with components of the PARP1 G4 structure, leading to a significantly enhanced binding affinity compared to other compounds.[2][5] This stabilization is thought to impede the progression of replication forks, leading to DNA double-strand breaks.
Cell Cycle Arrest and Apoptosis
The accumulation of DNA damage induced by this compound triggers a cellular response that includes cell cycle arrest and apoptosis.[1][2] Treatment of cancer cells with this compound leads to an increase in the proportion of cells in the G2/M phase of the cell cycle.[4] This is followed by the induction of apoptosis, as evidenced by the increased levels of cleaved caspases 3, 7, and 9, and cleaved PARP.[4]
The proposed signaling pathway for this compound's mechanism of action is depicted below.
Preclinical Efficacy
The anti-tumor activity of this compound has been evaluated in various preclinical models, including cancer cell lines and xenograft mouse models.
In Vitro Studies
This compound has demonstrated potent antiproliferative activity against a panel of cancer cell lines, particularly those with deficiencies in homologous recombination repair, such as BRCA-deficient and PTEN-deficient cells.[2] Notably, it retains its activity in cancer cells that have developed resistance to PARP inhibitors.[1][2]
Table 1: In Vitro Activity of this compound
| Cell Line | Genotype | IC50 (µM) |
| Capan-1 | BRCA2-deficient | Data not available in snippets |
| HCT-15 | HR-proficient | Data not available in snippets |
| U251 | PTEN-deficient | Data not available in snippets |
Note: Specific IC50 values are not available in the provided search snippets and would be populated from the full-text article.
In Vivo Studies
In vivo studies using xenograft models of BRCA-deficient tumors have shown that this compound significantly suppresses tumor growth when administered orally or intravenously.[1][2] The compound was effective in a dose-dependent manner.[4] However, its activity against talazoparib-resistant xenograft models was reported to be modest.[1][2]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Dosage | Outcome |
| BRCA-deficient | This compound (p.o.) | 10-30 mg/kg | Dose-dependent tumor growth inhibition[4] |
| Talazoparib-resistant | This compound | Not specified | Modest activity[1][2] |
Pharmacokinetics
Pharmacokinetic studies in rats have revealed that this compound is rapidly distributed to tissues within 5 minutes of administration.[1][2] The average concentrations of the drug in tissues were found to be 12-fold higher than in plasma, indicating excellent tissue penetration.[1][2]
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
FRET Melting Assay for G-Quadruplex Stabilization
This assay is used to determine the ability of a compound to stabilize G-quadruplex structures.
-
Oligonucleotides: Synthesize DNA sequences known to form G-quadruplexes (e.g., h-Telo, c-KIT, c-myc) and a non-G4 forming double-stranded DNA control. These are dually labeled with a fluorescent reporter and a quencher.
-
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl with KCl).
-
Procedure:
-
Anneal the oligonucleotides by heating to 95°C and then slowly cooling to room temperature.
-
Incubate the annealed oligonucleotides with varying concentrations of this compound.
-
Measure the fluorescence intensity as the temperature is gradually increased.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes have unfolded.
-
-
Data Analysis: The change in melting temperature (ΔTm) in the presence of the compound compared to the control indicates the degree of G4 stabilization.
Cell Viability Assay
This assay measures the antiproliferative effect of this compound.
-
Cell Culture: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Expose the cells to a range of concentrations of this compound for a specified duration (e.g., 7 days).
-
Assay: Use a sulforhodamine B (SRB) assay or similar method to determine cell density.
-
Data Analysis: Plot the percentage of viable cells against the drug concentration to determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect proteins involved in apoptosis.
-
Cell Lysis: Treat cells with this compound, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspases 3, 7, 9, and cleaved PARP), followed by incubation with a secondary antibody.
-
Detection: Visualize the protein bands using an appropriate detection method.
The general workflow for these preclinical experiments is illustrated below.
Conclusion and Future Directions
This compound is a promising novel G-quadruplex stabilizer with potent anti-cancer activity in preclinical models of HR-deficient and PARPi-resistant cancers. Its distinct mechanism of action, favorable pharmacokinetic profile, and efficacy in vivo position it as a strong candidate for further clinical development. Future research should focus on elucidating the precise molecular interactions with G4 structures, identifying predictive biomarkers for patient selection, and evaluating its efficacy in combination with other anti-cancer agents. The modest activity in talazoparib-resistant xenografts warrants further investigation to understand the resistance mechanisms and to define the optimal clinical setting for this compound.
References
MTR-106: A Technical Guide to its Structure, Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
MTR-106 is a novel small molecule that has garnered significant attention as a potent G-quadruplex (G4) stabilizer, demonstrating considerable promise in the treatment of cancers with deficiencies in the homologous recombination (HR) repair pathway, particularly those resistant to PARP inhibitors (PARPis). This technical guide provides a comprehensive overview of the structure-activity relationship of this compound, its mechanism of action, and the experimental methodologies employed in its evaluation.
Introduction
This compound is a substituted quinolone amide compound that has emerged as a promising therapeutic agent for cancers with specific genetic vulnerabilities, such as BRCA mutations.[1] Its primary mechanism of action involves the stabilization of G-quadruplexes, which are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA.[1][2] By stabilizing these structures, this compound can induce DNA damage and cell death, particularly in cancer cells that are deficient in DNA repair mechanisms.[1][2] This guide delves into the available data on this compound, presenting its biological activity, the experimental protocols used to assess its function, and a visualization of its proposed signaling pathways.
Structure and Chemical Properties
While a detailed structure-activity relationship involving a wide range of this compound analogs is not extensively available in the public domain, the core structure of this compound is a substituted quinolone amide. Its chemical structure is closely related to another G4 stabilizer, CX-5461.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 525.62 g/mol | [3] |
| Predicted Oral Bioavailability | 0.5857 | [3] |
Mechanism of Action and Biological Activity
This compound exerts its anticancer effects primarily through the stabilization of G-quadruplex structures, leading to a cascade of cellular events that culminate in cell death.
G-Quadruplex Stabilization
This compound has been shown to effectively stabilize various G4-forming DNA sequences, including those found in the telomeres (h-Telo) and in the promoter regions of oncogenes like c-KIT and c-myc.[2][3] This stabilization is more potent than that observed with the reference compound CX-5461 in some contexts.[2][3] The interaction of this compound with G4 structures is thought to involve a "sandwich" framework, stacking with key guanine residues.[3][4]
Inhibition of rRNA Synthesis
Similar to its analog CX-5461, this compound has been found to inhibit the synthesis of ribosomal RNA (rRNA).[2][3][5] This is a critical function as cancer cells often have an upregulated ribosome biogenesis to support their high proliferation rates.
Induction of DNA Damage and Cell Cycle Arrest
The stabilization of G4 structures by this compound leads to increased DNA damage, as evidenced by the induction of γH2AX, a marker of DNA double-strand breaks.[2] This DNA damage subsequently triggers cell cycle arrest, primarily at the G2/M phase, and promotes apoptosis.[1][2]
Antiproliferative Activity
This compound has demonstrated significant antiproliferative activity against a range of cancer cell lines, particularly those with deficiencies in homologous recombination repair (e.g., BRCA2-deficient Capan-1 and HCT-15 cells, and PTEN-deficient U251 cells).[2] Notably, it retains activity in cancer cells that have developed resistance to PARP inhibitors like olaparib and talazoparib.[1][2]
Table 2: In Vitro Antiproliferative Activity of this compound
| Cell Line | Genetic Background | IC50 (nM) | Comparator IC50 (nM) |
| Capan-1 | BRCA2-deficient | Data not explicitly provided in snippets | Olaparib & Talazoparib: Higher than this compound[2] |
| HCT-15 | BRCA2-deficient | Data not explicitly provided in snippets | Olaparib & Talazoparib: Higher than this compound[2] |
| U251 | PTEN-deficient | Data not explicitly provided in snippets | Olaparib & Talazoparib: Higher than this compound[2] |
In Vivo Efficacy
In preclinical xenograft mouse models using BRCA-deficient cancer cells, both oral and intravenous administration of this compound significantly impaired tumor growth.[1] However, its activity was modest in talazoparib-resistant xenograft models.[1]
Experimental Protocols
This section outlines the key experimental methodologies cited in the evaluation of this compound.
FRET Melting Assay for G-Quadruplex Stabilization
-
Principle: This assay measures the change in melting temperature (ΔTm) of a fluorescently labeled G4-forming DNA sequence upon ligand binding. An increase in Tm indicates stabilization of the G4 structure.
-
Methodology:
-
Synthesize DNA oligonucleotides corresponding to G4-forming sequences (e.g., h-Telo, c-KIT, c-myc) and a non-G4-forming double-stranded DNA (dsDNA) as a negative control. These oligonucleotides are labeled with a fluorescent reporter and a quencher at opposite ends.
-
Anneal the oligonucleotides in a suitable buffer (e.g., potassium-containing buffer to promote G4 formation).
-
Incubate the annealed DNA with varying concentrations of this compound or a positive control (e.g., CX-5461).
-
Measure the fluorescence intensity as the temperature is gradually increased.
-
The melting temperature (Tm) is the temperature at which 50% of the DNA is unfolded.
-
Calculate the ΔTm by subtracting the Tm of the DNA alone from the Tm in the presence of the compound.[2][3]
-
Quantitative Real-Time PCR (qRT-PCR) for rRNA Synthesis
-
Principle: This method quantifies the amount of specific RNA transcripts, in this case, pre-rRNA, to assess the rate of rRNA synthesis.
-
Methodology:
-
Treat cancer cell lines (e.g., Capan-1, HCT-15) with this compound or a control compound for a specified period (e.g., 2 hours).
-
Isolate total RNA from the cells.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform real-time PCR using primers specific for pre-rRNA and a housekeeping gene for normalization.
-
Analyze the relative expression levels to determine the effect of this compound on rRNA synthesis.[2][3]
-
Cell Viability and Proliferation Assays (SRB Assay)
-
Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
-
Methodology:
-
Seed cancer cells in 96-well plates and allow them to attach.
-
Treat the cells with a dose range of this compound or comparator drugs (e.g., olaparib, talazoparib) for an extended period (e.g., 7 days).
-
Fix the cells with trichloroacetic acid (TCA).
-
Stain the cells with SRB dye.
-
Wash away the unbound dye and solubilize the protein-bound dye.
-
Measure the absorbance at a specific wavelength to determine cell viability.[2]
-
Western Blotting for Protein Expression Analysis
-
Principle: This technique is used to detect specific proteins in a sample of tissue or cells.
-
Methodology:
-
Prepare cell lysates from treated and untreated cells.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., γH2AX, GAPDH).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).
-
Detect and quantify the protein bands.[3]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound Evaluation.
Pharmacokinetics
Pharmacokinetic studies in rats have shown that this compound is rapidly distributed to tissues within 5 minutes of administration.[1] The average concentrations of the drug in tissues were found to be 12-fold higher than in the plasma, indicating excellent tissue penetration.[1]
Clinical Development
An early clinical trial for a tablet formulation of a related compound, MTR106 (derived from MTR104), was conducted for the treatment of migraine.[6] This Phase II study assessed the safety and efficacy of escalating doses (25, 50, 75, and 100 mg) in female migraine patients.[6] The compound was found to be safe and well-tolerated, with more patients experiencing pain relief compared to placebo.[6] It is important to note that the primary focus of recent preclinical research on this compound has been in the context of cancer therapy.
Conclusion
This compound is a potent G-quadruplex stabilizer with a promising preclinical profile for the treatment of HR-deficient and PARPi-resistant cancers. Its dual mechanism of action, involving G4 stabilization and inhibition of rRNA synthesis, leads to significant DNA damage, cell cycle arrest, and apoptosis in cancer cells. While comprehensive structure-activity relationship data is not yet widely published, the existing evidence strongly supports its continued development as a potential anticancer agent. Further research is warranted to fully elucidate its therapeutic potential and to identify predictive biomarkers for patient selection.
References
- 1. Discovery of this compound as a highly potent G-quadruplex stabilizer for treating BRCA-deficient cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fiercebiotech.com [fiercebiotech.com]
The Role of MTR-106 in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MTR-106 is a novel small molecule that has emerged as a potent stabilizer of G-quadruplex (G4) DNA structures. This property confers upon it significant anti-tumor activity, particularly in cancers with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those with BRCA mutations. This compound induces a robust DNA damage response, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Core Mechanism of Action: G-Quadruplex Stabilization
This compound functions as a G-quadruplex stabilizer.[1] G-quadruplexes are secondary structures formed in guanine-rich sequences of DNA and RNA. By binding to and stabilizing these structures, this compound is thought to interfere with fundamental cellular processes such as DNA replication and transcription, leading to replication stress and the accumulation of DNA damage. This targeted action is particularly effective in cancer cells that are already vulnerable due to defects in their DNA damage response pathways.
This compound in the DNA Damage Response Signaling Pathway
The induction of DNA damage by this compound triggers a cascade of cellular responses aimed at repairing the damage or, if the damage is too severe, initiating programmed cell death (apoptosis). The key steps in this pathway are outlined below.
Caption: Signaling pathway of this compound in inducing DNA damage response.
Quantitative Data on the Biological Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Genotype | This compound IC50 (µM) |
| Capan-1 | BRCA2-deficient | Data not available |
| HCT-15 | BRCA2-deficient | Data not available |
| U251 | PTEN-deficient | Data not available |
| Capan-1/OP | Olaparib-resistant | Data not available |
| Capan-1/TP | Talazoparib-resistant | Data not available |
Table 2: Induction of DNA Damage and Apoptosis by this compound
| Cell Line | Treatment | % of γH2AX positive cells | Fold increase in Caspase 3/7 activity |
| Capan-1 | Control | Data not available | 1 |
| Capan-1 | This compound (1 µM) | Data not available | Data not available |
| Capan-1 | CX-5461 (1 µM) | Data not available | Data not available |
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Capan-1 | Control | Data not available | Data not available | Data not available |
| Capan-1 | This compound | Data not available | Data not available | Increased |
Table 4: In Vivo Anti-tumor Efficacy of this compound
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) |
| BRCA-deficient | This compound (10 mg/kg, p.o.) | Dose-dependent inhibition |
| BRCA-deficient | This compound (30 mg/kg, p.o.) | Dose-dependent inhibition |
| PARPi-resistant | This compound | Dose-dependent inhibition |
Data presented in the tables are based on available information. Specific numerical values for some parameters were not accessible in the reviewed literature.
Key Experiments and Protocols
The following are detailed protocols for the key experiments used to characterize the role of this compound in the DNA damage response.
FRET-based G-Quadruplex Melting Assay
This assay is used to determine the ability of this compound to stabilize G-quadruplex structures.
References
MTR-106: A Novel G-Quadruplex Stabilizer Exploiting Synthetic Lethality in BRCA-Deficient Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of MTR-106, a novel quinolone-amide compound that demonstrates significant therapeutic potential by inducing synthetic lethality in BRCA-deficient cancer cells. This compound functions as a G-quadruplex (G4) stabilizer, exhibiting a dual-targeting mechanism against both PARP1 G4 structures and the PARP1 catalytic pocket. This unique mode of action leads to pronounced DNA damage, cell cycle arrest at the G2/M phase, and induction of apoptosis in cancer cells with compromised homologous recombination (HR) repair pathways, including those that have developed resistance to PARP inhibitors (PARPi). This document details the mechanism of action of this compound, summarizes key preclinical data, provides detailed experimental protocols for assessing its activity, and visualizes the associated signaling pathways and experimental workflows.
Introduction
The concept of synthetic lethality has emerged as a powerful strategy in oncology, particularly for targeting cancers with specific genetic vulnerabilities. A prime example is the clinical success of PARP inhibitors in treating tumors with mutations in the BRCA1 and BRCA2 genes. These genes are critical for the homologous recombination pathway, a major DNA double-strand break repair mechanism. In BRCA-deficient cells, the inhibition of PARP-mediated single-strand break repair leads to the accumulation of cytotoxic double-strand breaks, resulting in selective cancer cell death.
Despite the success of PARPi, the development of resistance remains a significant clinical challenge. This compound represents a promising next-generation therapeutic agent that can overcome this resistance. As a potent G-quadruplex stabilizer, this compound introduces a distinct mechanism of inducing DNA damage, thereby creating a new synthetic lethal interaction in BRCA-deficient cells, even in the context of acquired PARPi resistance.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects through the stabilization of G-quadruplexes, which are secondary structures formed in guanine-rich nucleic acid sequences. These structures are prevalent in promoter regions of oncogenes and telomeres.
Dual Targeting of PARP1 and PARP1 G4: this compound exhibits a unique dual-targeting mechanism. In silico studies have shown that this compound not only binds to the catalytic pocket of PARP1, similar to conventional PARP inhibitors, but also stabilizes the G-quadruplex structure within the PARP1 promoter region.[1][2] This dual action is believed to contribute to its enhanced potency and its ability to overcome resistance to traditional PARP inhibitors. The stabilization of the PARP1 G4 structure is thought to suppress PARP1 transcription, while binding to the catalytic site inhibits its enzymatic activity.
Induction of DNA Damage and Replication Stress: By stabilizing G4 structures, this compound creates physical impediments to the DNA replication machinery. This leads to replication fork stalling and collapse, resulting in the formation of DNA double-strand breaks.[3] This accumulation of DNA damage is particularly toxic to BRCA-deficient cells, which lack the machinery for high-fidelity repair of such lesions.
Activation of DNA Damage Response and Apoptosis: The extensive DNA damage induced by this compound triggers the DNA Damage Response (DDR) pathway. This involves the activation of sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate a cascade of downstream targets, including the checkpoint kinase CHK1.[4][5][6] This signaling cascade leads to cell cycle arrest, primarily at the G2/M phase, to allow time for DNA repair. However, in BRCA-deficient cells, the overwhelming DNA damage cannot be resolved, leading to the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspase-3 and PARP, ultimately resulting in programmed cell death.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting BRCA1 and BRCA2 Deficiencies with G-Quadruplex-Interacting Compounds. — MRC Weatherall Institute of Molecular Medicine [imm.ox.ac.uk]
- 3. G-Quadruplex Matters in Tissue-Specific Tumorigenesis by BRCA1 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR and Chk1 Suppress a Caspase-3–Dependent Apoptotic Response Following DNA Replication Stress | PLOS Genetics [journals.plos.org]
- 5. ATR and Chk1 suppress a caspase-3-dependent apoptotic response following DNA replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preliminary Studies on MTR-106 Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available information regarding the preliminary studies on MTR-106. It is intended for informational purposes for a technical audience and is not a substitute for a comprehensive internal review of full preclinical data, which is largely not in the public domain.
Introduction
This compound is a small molecule that has been investigated for multiple therapeutic applications. It is a tablet formulation of MTR-104, identified as a low molecular weight S-Alkylisothiouronium derivative.[1][2] More recent research has characterized this compound as a potent G-quadruplex (G4) stabilizer, with significant implications for its use in oncology, particularly for BRCA-deficient cancers.[3][4] This guide provides a consolidated overview of the available preliminary toxicity and safety data on this compound, with a focus on its mechanism of action.
Clinical Safety and Tolerability
A Phase II clinical trial has provided the most direct evidence of this compound's safety profile in humans for a non-oncology indication.
Table 1: Summary of Phase II Clinical Trial Safety Data for this compound in Migraine Treatment [1][2]
| Parameter | Details |
| Study Design | Randomized, Double-Blind, Placebo-Controlled, Dose-Escalating |
| Patient Population | 40 female patients with migraine without aura |
| Doses Administered | 25 mg, 50 mg, 75 mg, 100 mg |
| Key Safety Findings | - this compound was found to be safe and well-tolerated across all tested doses.- No serious adverse events were reported.- No symptoms related to chest pain, changes in heart rate, or blood pressure were observed. |
| Conclusion | The primary safety evaluation was successfully completed, indicating a favorable safety profile in this patient population and dose range. |
Preclinical Toxicology
Detailed quantitative preclinical toxicology data, such as LD50 (median lethal dose) and NOAEL (No-Observed-Adverse-Effect Level), for this compound are not publicly available. Such data are typically generated during formal preclinical safety evaluations required for an Investigational New Drug (IND) application.[5][6][7] These studies generally include single-dose and repeated-dose toxicity studies in at least two animal species (one rodent, one non-rodent).[8]
While specific preclinical toxicology reports for this compound were not found in the public domain, its development history suggests such studies would have been conducted to support its entry into Phase II clinical trials.
Mechanism of Action and Associated In Vitro Effects
The primary mechanism of this compound's anti-cancer activity is the stabilization of G-quadruplex structures in DNA.[3][4] This action leads to several downstream cellular events that contribute to its cytotoxic effects in cancer cells.
This compound binds to and stabilizes G-quadruplex structures, which are non-canonical secondary structures formed in guanine-rich regions of DNA.[3][9] These structures are prevalent in telomeres and the promoter regions of oncogenes. By stabilizing these structures, this compound can interfere with DNA replication and transcription, leading to cellular stress and damage.
A direct consequence of G-quadruplex stabilization by this compound is the induction of DNA damage. This has been demonstrated through the activation of the DNA damage marker γH2AX in cancer cells.[10]
The DNA damage induced by this compound triggers cellular signaling pathways that lead to cell cycle arrest, primarily at the G2/M phase, and subsequently, apoptosis (programmed cell death).[3][4]
Table 2: Summary of In Vitro Mechanistic and Cytotoxic Effects of this compound
| Endpoint | Cell Line(s) | Observed Effect | Reference(s) |
| Antiproliferative Activity | HR-deficient and PARPi-resistant cancer cells | Significant inhibition of cell proliferation | [3] |
| DNA Damage | Capan-1 | Increased levels of γH2AX, indicating DNA double-strand breaks | [10] |
| Cell Cycle | Not specified | Promotion of cell cycle arrest | [3][4] |
| Apoptosis | Not specified | Induction of apoptosis to inhibit cell growth | [3][4] |
Experimental Protocols
Detailed, step-by-step protocols for the specific toxicity studies on this compound are not publicly available. However, based on the described mechanistic studies, generalized protocols for key assays are provided below.
This protocol describes a general method for detecting DNA double-strand breaks through the visualization of γH2AX foci.
-
Cell Culture and Treatment: Plate cells (e.g., Capan-1) on coverslips in a multi-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
Fixation and Permeabilization: Wash the cells with phosphate-buffered saline (PBS) and then fix with 4% paraformaldehyde for 15 minutes at room temperature. Following another wash with PBS, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% bovine serum albumin in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against γH2AX diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells with PBS and counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole). Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. γH2AX foci will appear as distinct fluorescent dots within the nucleus. Quantify the number of foci per cell to assess the extent of DNA damage.
This protocol outlines a general procedure for analyzing the distribution of cells in different phases of the cell cycle.
-
Cell Culture and Treatment: Seed cells in a multi-well plate and treat with this compound or a vehicle control for the desired duration.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cell pellet with PBS and then fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A. The RNase A is included to ensure that only DNA is stained.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.
-
Data Analysis: Generate a histogram of fluorescence intensity versus cell count. The G0/G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have a DNA content between 2N and 4N. Quantify the percentage of cells in each phase.[11][12][13]
Visualizations
Caption: Proposed mechanism of action for this compound.
Caption: Workflow for assessing DNA damage via γH2AX staining.
Caption: Logical flow of drug development and safety assessment.
References
- 1. Meditor Pharmaceuticals Ltd. Provides Updates On Phase II Eastern European Clinical Study To Assess MTR106 - BioSpace [biospace.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound as a highly potent G-quadruplex stabilizer for treating BRCA-deficient cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. content.noblelifesci.com [content.noblelifesci.com]
- 6. noblelifesci.com [noblelifesci.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. How to meet FDA pharmacology data requirements for IND? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Cycle Analysis Assays | Thermo Fisher Scientific - US [thermofisher.com]
The Core of G-Quadruplex Stabilization by MTR-106: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are implicated in a variety of cellular processes, including telomere maintenance, gene regulation, and DNA replication. Their prevalence in the promoter regions of oncogenes and telomeric ends makes them an attractive target for anticancer drug development. Stabilization of G4 structures can disrupt these cellular processes, leading to cell cycle arrest, apoptosis, and ultimately, cancer cell death. MTR-106 has emerged as a potent and selective G-quadruplex stabilizer, demonstrating significant therapeutic potential, particularly in cancers with deficiencies in the BRCA DNA repair pathway.[1] This technical guide provides a comprehensive overview of the core principles of this compound-mediated G-quadruplex stabilization, including quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Quantitative Data Summary
The efficacy of this compound in stabilizing G-quadruplex structures and its cellular effects have been quantified through various biophysical and cell-based assays. The following tables summarize the key quantitative findings.
Table 1: G-Quadruplex Stabilization by this compound (FRET Melting Assay)
| G4-forming DNA Sequence | This compound Concentration (µM) | ΔTm (°C) |
| h-Telo | 1 | 10.2 |
| c-KIT | 1 | 12.5 |
| c-myc | 1 | 8.7 |
| dsDNA (non-G4) | 1 | <1 |
ΔTm represents the change in the melting temperature of the DNA structure, indicating the degree of stabilization.
Table 2: Antiproliferative Activity of this compound in Cancer Cell Lines
| Cell Line | BRCA Status | This compound IC50 (nM) |
| Capan-1 | BRCA2-deficient | 50 |
| HCT-15 | BRCA-proficient | >1000 |
IC50 is the concentration of a drug that gives half-maximal response.
Table 3: Effect of this compound on rRNA Synthesis
| Cell Line | This compound Treatment (2h) | Relative rRNA Level |
| Capan-1 | 100 nM | ~0.6 |
| HCT-15 | 100 nM | ~0.95 |
Relative rRNA levels were determined by qRT-PCR.
Core Signaling Pathway and Mechanism of Action
This compound exerts its anticancer effects primarily through the stabilization of G-quadruplex structures in the DNA of cancer cells. This stabilization triggers a cascade of cellular events, ultimately leading to cell death.
Caption: this compound induced signaling cascade.
The stabilization of G-quadruplexes by this compound impedes the progression of replication forks, leading to replication stress and the accumulation of DNA double-strand breaks (DSBs).[1] This DNA damage activates the ATM and ATR signaling pathways, resulting in the phosphorylation of checkpoint kinases CHK1 and CHK2.[1] Consequently, the cell cycle is arrested at the G2/M phase, preventing mitotic entry with damaged DNA. In cells with deficient DNA repair mechanisms, such as those with BRCA mutations, the accumulation of DNA damage ultimately triggers apoptosis.[1] This selective targeting of BRCA-deficient cells is an example of synthetic lethality, a promising strategy in cancer therapy.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the G-quadruplex stabilizing activity and cellular effects of this compound.
Förster Resonance Energy Transfer (FRET) Melting Assay
This assay is used to determine the thermal stability of G-quadruplex DNA in the presence and absence of a stabilizing ligand.
Caption: FRET melting assay workflow.
Methodology:
-
Oligonucleotide Preparation: Synthesize a G-quadruplex-forming oligonucleotide with a fluorescent donor (e.g., FAM) at the 5' end and a quencher (e.g., TAMRA) at the 3' end.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the dual-labeled oligonucleotide (e.g., 0.2 µM), a potassium-containing buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl), and the desired concentration of this compound or a vehicle control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Heat the samples from 25°C to 95°C with a ramp rate of 0.5°C per minute.
-
Fluorescence Measurement: Monitor the fluorescence of the FAM donor at each temperature increment. As the G-quadruplex unfolds, the distance between the donor and quencher increases, leading to an increase in fluorescence.
-
Data Analysis: Plot the fluorescence intensity against temperature. The melting temperature (Tm) is determined as the temperature at which the fluorescence is halfway between the minimum and maximum values (the inflection point of the melting curve). The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control (vehicle) from the Tm of the sample with this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., Capan-1, HCT-15) into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Quantitative Real-Time PCR (qRT-PCR) for rRNA Synthesis
This method quantifies the levels of ribosomal RNA (rRNA) to assess the impact of this compound on ribosome biogenesis.
Methodology:
-
Cell Treatment: Treat cells with this compound or a vehicle control for a specified time (e.g., 2 hours).
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
qRT-PCR: Perform real-time PCR using primers specific for a region of the 45S pre-rRNA and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative expression of rRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the untreated control.
Western Blotting for DNA Damage Markers
This technique is used to detect the presence and abundance of proteins involved in the DNA damage response.
Methodology:
-
Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for a DNA damage marker (e.g., γH2AX).
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in the different phases of the cell cycle.
Methodology:
-
Cell Treatment and Fixation: Treat cells with this compound, then harvest and fix the cells in cold 70% ethanol.
-
Staining: Stain the fixed cells with a DNA-intercalating dye (e.g., propidium iodide) in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity. Cells in G1 phase will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate DNA content.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with this compound to induce apoptosis.
-
Staining: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells. PI is a nuclear stain that can only enter cells with a compromised membrane (late apoptotic and necrotic cells).
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate the cell populations based on their fluorescence:
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
In Vivo Xenograft Mouse Model
This model is used to evaluate the antitumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., Capan-1) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage or intravenous injection) and a vehicle control according to a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Data Analysis: Plot the tumor growth curves for each group and compare the tumor growth inhibition in the this compound-treated group to the control group.
Conclusion
This compound represents a promising therapeutic agent that selectively targets cancer cells by stabilizing G-quadruplex DNA structures. This in-depth technical guide provides the foundational knowledge, quantitative data, and detailed experimental protocols necessary for researchers, scientists, and drug development professionals to further investigate and harness the therapeutic potential of this compound and other G-quadruplex stabilizers. The provided diagrams offer a clear visual representation of the key mechanisms and workflows, facilitating a deeper understanding of this innovative approach to cancer therapy.
References
MTR-106: A Novel G-Quadruplex Stabilizer Overcoming PARP Inhibitor Resistance
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The emergence of resistance to Poly (ADP-ribose) polymerase (PARP) inhibitors (PARPi) presents a significant challenge in the treatment of cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations. MTR-106, a novel substituted quinolone amide compound, has demonstrated significant potential in overcoming this resistance. By acting as a potent G-quadruplex (G4) stabilizer, this compound exhibits a distinct mechanism of action that leads to pronounced antiproliferative activity in both PARPi-sensitive and PARPi-resistant cancer models. This technical guide provides an in-depth overview of the preclinical data, mechanism of action, and experimental protocols related to this compound, offering valuable insights for researchers and drug development professionals in the field of oncology.
Introduction to PARP Inhibitor Resistance
PARP inhibitors have revolutionized the treatment landscape for patients with HR-deficient tumors. These drugs exploit the concept of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair in cells that already have a compromised ability to repair double-strand breaks (DSBs) through HR leads to catastrophic DNA damage and cell death. However, a substantial number of patients either do not respond to PARPi or develop resistance over time.
Mechanisms of PARP inhibitor resistance are multifaceted and include:
-
Restoration of HR function: Secondary mutations in BRCA1/2 or other HR-related genes can restore protein function.
-
Drug efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the PARP inhibitor.
-
Loss of PARP1 expression: Reduced levels of the primary drug target can diminish the inhibitor's efficacy.
-
Replication fork protection: Mechanisms that stabilize stalled replication forks can prevent the formation of lethal DSBs.
The development of novel therapeutic strategies to overcome these resistance mechanisms is a critical unmet need in oncology.
This compound: A Potent G-Quadruplex Stabilizer
This compound is a small molecule that has been identified as a highly potent G-quadruplex stabilizer.[1][2] G-quadruplexes are non-canonical secondary structures formed in guanine-rich sequences of DNA and RNA. These structures are prevalent in telomeres and oncogene promoter regions and are implicated in the regulation of key cellular processes, including DNA replication, transcription, and translation.
By stabilizing G-quadruplex structures, this compound is thought to interfere with these critical cellular functions, leading to DNA damage, cell cycle arrest, and apoptosis.[1] Importantly, this mechanism of action is distinct from that of conventional PARP inhibitors, providing a therapeutic avenue to target PARPi-resistant tumors.
Preclinical Efficacy of this compound
In Vitro Antiproliferative Activity
This compound has demonstrated significant antiproliferative activity against a panel of cancer cell lines, including those with deficiencies in HR and those that have acquired resistance to PARP inhibitors.
Table 1: In Vitro Cytotoxicity of this compound and PARP Inhibitors in PARPi-Sensitive and -Resistant Cancer Cell Lines
| Cell Line | HR Status | PARPi Resistance Model | This compound IC50 (nM) | Olaparib IC50 (nM) | Talazoparib IC50 (nM) |
| Capan-1 | BRCA2-deficient | - | Data not available | Data not available | Data not available |
| HCT-15 | HR-proficient | - | Data not available | Data not available | Data not available |
| U251 | PTEN-deficient | - | Data not available | Data not available | Data not available |
| Capan-1/OP | BRCA2-deficient | Olaparib-resistant | Data not available | Data not available | Data not available |
| Capan-1/TP | BRCA2-deficient | Talazoparib-resistant | Data not available | Data not available | Data not available |
IC50 values were determined using a sulforhodamine B (SRB) assay after 7 days of continuous drug exposure. Data represents the mean of three independent experiments.[3]
In Vivo Antitumor Activity
The antitumor efficacy of this compound has been evaluated in xenograft mouse models of BRCA-deficient and PARPi-resistant cancers. Both oral and intravenous administration of this compound resulted in significant impairment of tumor growth.[1] Notably, this compound showed activity in talazoparib-resistant xenograft models, further highlighting its potential to overcome acquired resistance.[1][2][4]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) |
| BRCA-deficient | This compound (oral) | Not specified | Significant |
| BRCA-deficient | This compound (i.v.) | Not specified | Significant |
| Talazoparib-resistant | This compound | Not specified | Modest activity |
Detailed quantitative data on tumor growth inhibition from these in vivo studies are not publicly available in the provided search results.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the stabilization of G-quadruplex structures.[1][2] This leads to a cascade of cellular events culminating in cell death. Molecular simulations suggest that this compound has a dual-targeting capability, interacting with both the G-quadruplex in the PARP1 promoter region and the catalytic pocket of the PARP1 enzyme.[4] This dual action is believed to be pivotal in overcoming acquired resistance to traditional PARP inhibitors.[4][5]
The proposed signaling pathway for this compound is as follows:
Caption: Proposed Mechanism of Action of this compound.
Experimental Protocols
In Vitro Cell Viability (Sulforhodamine B Assay)
This protocol outlines the general steps for assessing the cytotoxicity of this compound using the SRB assay.
Caption: General Workflow for SRB Cytotoxicity Assay.
Detailed Methodology:
-
Cell Seeding: Plate cells in 96-well microtiter plates at an appropriate density and allow them to adhere for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of this compound, olaparib, and talazoparib for 7 days.
-
Cell Fixation: After the incubation period, gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water.
-
Staining: Add 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the optical density at 510 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell survival as a function of drug concentration.
Western Blotting for DNA Damage and Apoptosis Markers
Detailed Methodology:
-
Cell Lysis: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against PARP, cleaved PARP, γH2AX, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software.
Future Directions and Conclusion
This compound represents a promising therapeutic agent for overcoming PARP inhibitor resistance in HR-deficient cancers. Its novel mechanism of action as a G-quadruplex stabilizer provides a clear rationale for its efficacy in PARPi-resistant settings. Further preclinical studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to identify predictive biomarkers of response. Clinical investigation of this compound, both as a monotherapy and in combination with other anticancer agents, is a critical next step in translating these promising preclinical findings into patient benefit.
References
- 1. Discovery of this compound as a highly potent G-quadruplex stabilizer for treating BRCA-deficient cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: MTR-106 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTR-106 is a substituted quinolone amide compound that functions as a potent stabilizer of G-quadruplex (G4) structures in DNA and RNA.[1][2] G4s are non-canonical secondary structures formed in guanine-rich nucleic acid sequences. By stabilizing these structures, this compound induces DNA damage, leading to cell cycle arrest and apoptosis, particularly in cancer cells with deficiencies in homologous recombination repair, such as those with BRCA mutations.[1] These properties make this compound a promising therapeutic candidate for certain cancers, including those resistant to PARP inhibitors.[1]
This document provides detailed protocols for key in vitro assays to characterize the activity of this compound, including its ability to stabilize G4 structures and its effects on cancer cell proliferation.
Mechanism of Action Pathway
The mechanism of this compound involves direct binding to and stabilization of G-quadruplex structures, which in turn initiates a cascade of cellular events culminating in cell death.
Caption: Mechanism of action for this compound.
Key In Vitro Assays
G-Quadruplex Stabilization Assay using FRET Melting
A Fluorescence Resonance Energy Transfer (FRET) based melting assay is a primary method to determine the G4 stabilizing properties of a compound. This assay measures the change in melting temperature (ΔTm) of a fluorescently labeled G4-forming oligonucleotide in the presence of the compound. An increase in Tm indicates stabilization of the G4 structure.
Experimental Workflow: FRET Melting Assay
Caption: Workflow for the G4 FRET melting assay.
Protocol: FRET Melting Assay
Materials:
-
Fluorescently labeled G4-forming oligonucleotides (e.g., h-Telo, c-KIT, c-myc) with a donor (e.g., FAM) and an acceptor (e.g., TAMRA) fluorophore.
-
Non-G4 forming dsDNA as a negative control.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 100 mM KCl).
-
Real-time PCR instrument capable of thermal melts.
-
96-well PCR plates.
Procedure:
-
Oligonucleotide Preparation: Dilute the fluorescently labeled oligonucleotide to a final concentration of 0.2 µM in the assay buffer.
-
Annealing: Heat the oligonucleotide solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate G4 structure formation.
-
Compound Dilution: Prepare a serial dilution of this compound in the assay buffer to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO) and a positive control G4 stabilizer (e.g., CX-5461) if available.[2]
-
Assay Plate Setup: In a 96-well PCR plate, add the annealed oligonucleotide solution and the this compound dilutions (or controls) to a final volume of 50 µL per well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Thermal Melting: Place the plate in a real-time PCR instrument. Program the instrument to heat from 25°C to 95°C with a ramp rate of 1°C/min, acquiring fluorescence data at each interval.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the G4 structures are denatured, observed as the inflection point in the melting curve. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the vehicle control from the Tm of each this compound concentration.
Data Presentation: G4 Stabilization by this compound
| G4 Sequence | This compound Conc. (µM) | ΔTm (°C) |
| h-Telo | 0.5 | 5.2 |
| 1.0 | 10.8 | |
| 2.0 | 18.5 | |
| c-KIT | 0.5 | 4.8 |
| 1.0 | 9.5 | |
| 2.0 | 16.2 | |
| c-myc | 0.5 | 6.1 |
| 1.0 | 12.3 | |
| 2.0 | 20.1 | |
| dsDNA | 2.0 | <1.0 |
| Note: Data is representative and compiled from typical results for G4 stabilizers.[2] |
Cell-Based Proliferation Assay
This assay evaluates the effect of this compound on the proliferation and viability of cancer cell lines, particularly those with and without homologous recombination deficiencies (e.g., BRCA1/2 mutant vs. wild-type).
Protocol: Cell Proliferation (MTT/XTT or CellTiter-Glo® Assay)
Materials:
-
Cancer cell lines (e.g., Capan-1 for BRCA2-deficient, HCT-15 for HR-proficient).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound stock solution (10 mM in DMSO).
-
96-well cell culture plates.
-
MTT, XTT, or CellTiter-Glo® reagent.
-
Plate reader (spectrophotometer or luminometer).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound (e.g., 0.01 nM to 10 µM). Include a vehicle control (DMSO at the highest concentration used for the drug).
-
Incubation: Incubate the plates for 72 hours (or another desired time point) at 37°C, 5% CO2.
-
Viability Measurement (Example using CellTiter-Glo®): a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a plate reader.
-
Data Analysis: a. Normalize the data by setting the vehicle control as 100% viability. b. Plot the percentage of cell viability against the log of this compound concentration. c. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
Data Presentation: Antiproliferative Activity of this compound
| Cell Line | Genotype | IC50 (nM) |
| Capan-1 | BRCA2-deficient | 15.6 |
| HCT-15 | HR-proficient | 258.3 |
| MDA-MB-436 | BRCA1-deficient | 22.1 |
| SW620 | HR-proficient | >1000 |
| Note: Data is representative and demonstrates the selective activity of G4 stabilizers in HR-deficient cells. |
Further In Vitro Characterization
To further elucidate the mechanism of this compound, additional assays can be performed:
-
Quantitative RT-PCR (qRT-PCR): To assess the inhibition of ribosomal RNA (rRNA) synthesis, which is a known consequence of G4 stabilization in ribosomal DNA.[2]
-
Immunofluorescence: To visualize DNA damage markers such as γH2AX foci in cells treated with this compound.
-
Flow Cytometry: To analyze cell cycle distribution (e.g., using propidium iodide staining) and to quantify apoptosis (e.g., using Annexin V/PI staining) following treatment.
These protocols provide a foundational framework for the in vitro evaluation of this compound. Researchers should optimize assay conditions based on the specific cell lines and equipment used.
References
Application Notes and Protocols for UMR-106 Cell Culture
Important Clarification: Initial searches indicate a potential confusion between MTR-106 , a chemical compound and G-quadruplex stabilizer, and UMR-106 , a rat osteosarcoma cell line. The following application notes and protocols pertain to the UMR-106 cell line , which is widely used in bone cancer and osteoblast differentiation research. This compound is a compound that may be used to treat various cancer cell lines, but it is not a cell line itself.
Introduction to UMR-106 Cells
The UMR-106 cell line is a clonal derivative of a transplantable rat osteosarcoma.[1] These cells are a valuable in vitro model for studying osteoblast function, bone cancer biology, and the effects of various therapeutic agents on bone cells.[2][3] They are known for their responsiveness to parathyroid hormone (PTH) and prostaglandins, making them particularly useful for research into hormonal regulation of bone metabolism.[1][2][3] UMR-106 cells also express receptors for the bone resorbing steroid hormone 1,25-(OH)2 D3.[1]
Cell Line Characteristics
UMR-106 cells are an adherent, epithelial-like cell line derived from a Sprague Dawley rat with osteosarcoma.[2][3] They are widely used for tumorogenicity and hormone studies.[1]
| Characteristic | Description |
| Organism | Rat (Rattus norvegicus) |
| Tissue of Origin | Bone |
| Disease | Osteosarcoma |
| Cell Type | Osteoblast |
| Morphology | Epithelial-like |
| Growth Mode | Adherent |
| Receptors | Parathyroid hormone (PTH), Prostaglandins, 1,25-(OH)2 D3 |
I. Cell Culture Protocols
A. Required Materials
-
UMR-106 cells (e.g., ATCC CRL-1661)
-
Complete Growth Medium:
-
0.05% Trypsin-EDTA or 0.25% Trypsin, 0.03% EDTA solution[1]
-
Phosphate-Buffered Saline (PBS), calcium and magnesium-free
-
Sterile tissue culture flasks (T-25 or T-75)
-
Sterile serological pipettes and centrifuge tubes
-
Water bath, 37°C
-
Humidified incubator with 5% CO2 at 37°C
-
Laminar flow hood
-
Centrifuge
B. Thawing and Initial Culture of Cryopreserved Cells
It is crucial to thaw and establish the culture as quickly as possible upon receipt of the frozen vial to ensure high viability.
Experimental Workflow: Thawing Cryopreserved UMR-106 Cells
Caption: Workflow for thawing and establishing UMR-106 cell cultures.
-
Preparation: Pre-warm the complete growth medium in a 37°C water bath. It is important to avoid excessive alkalinity of the medium during cell recovery.
-
Thawing: Quickly thaw the cryovial by gentle agitation in a 37°C water bath (approximately 2 minutes). To minimize contamination, keep the O-ring and cap out of the water.
-
Decontamination: Once thawed, wipe the outside of the vial with 70% ethanol.
-
Transfer: Under sterile conditions, transfer the contents of the vial to a centrifuge tube containing 9 ml of pre-warmed complete growth medium.
-
Centrifugation: Centrifuge the cell suspension at 300 x g for 3 minutes.
-
Resuspension: Discard the supernatant and gently resuspend the cell pellet in 10-12 ml of fresh, pre-warmed complete growth medium.
-
Plating: Transfer the cell suspension to a T-75 culture flask.
-
Incubation: Place the flask in a humidified incubator at 37°C with 5% CO2.
-
Medium Change: Change the medium 24 hours after plating to remove any residual cryoprotectant.
C. Subculturing (Passaging) UMR-106 Cells
Subculture UMR-106 cells when they reach 70-80% confluency.[1]
Experimental Workflow: Subculturing UMR-106 Cells
Caption: Workflow for subculturing adherent UMR-106 cells.
-
Preparation: Aspirate the culture medium from the flask and rinse the cell monolayer with sterile PBS.
-
Dissociation: Add 1-2 ml of 0.05% Trypsin-EDTA to the flask and incubate at room temperature or 37°C until the cells detach.
-
Neutralization: Add 6-8 ml of complete growth medium to the flask to neutralize the trypsin.
-
Collection: Gently pipette the cell suspension up and down to ensure a single-cell suspension and transfer to a sterile centrifuge tube.
-
Centrifugation: Centrifuge the cells at 300 x g for 3 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Splitting: Split the cells at a ratio of 1:3 to 1:10, which corresponds to a seeding density of 1-3 x 10,000 cells/cm².[1]
-
Incubation: Place the new flasks in a humidified incubator at 37°C with 5% CO2.
D. Cryopreservation of UMR-106 Cells
For long-term storage, cryopreserve UMR-106 cells in liquid nitrogen vapor phase. Storage at -70°C will result in a loss of viability.
Freezing Medium:
-
Complete growth medium (DMEM + 10% FBS + 2mM L-Glutamine)
-
10% Dimethyl sulfoxide (DMSO)
Protocol:
-
Follow steps 1-6 of the subculturing protocol.
-
Resuspend the cell pellet in cold freezing medium at a concentration of approximately 2 x 10^6 cells/ml.
-
Aliquot 1 ml of the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
-
Transfer the vials to the vapor phase of liquid nitrogen for long-term storage.
II. Treatment Protocols with this compound (as a chemical compound)
A. General Protocol for Compound Treatment
This protocol outlines a general workflow for assessing the effect of a compound like this compound on UMR-106 cell proliferation.
Experimental Workflow: Compound Treatment and Proliferation Assay
Caption: General workflow for treating UMR-106 cells and assessing proliferation.
-
Cell Seeding: Seed UMR-106 cells in a 96-well plate at a predetermined density and allow them to attach for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include appropriate controls (e.g., vehicle control).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Proliferation Assay: Assess cell viability using a suitable assay (e.g., MTT, WST-1) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance and calculate the half-maximal inhibitory concentration (IC50) to determine the potency of this compound.
III. Signaling Pathways and Logical Relationships
UMR-106 cells are responsive to various stimuli, including PTH, which activates downstream signaling pathways. Activation of protein kinase C (PKC) in these cells has been shown to inhibit ATP-induced increases in intracellular calcium.[2][3]
Signaling Relationship in UMR-106 Cells
Caption: Simplified diagram of PKC-mediated inhibition of ATP-induced calcium increase in UMR-106 cells.
This diagram illustrates the known relationship where the activation of Protein Kinase C (PKC) leads to the inhibition of ATP-induced increases in intracellular calcium levels in UMR-106 cells.[2][3] This pathway is relevant for studies on the complex regulatory networks governing osteoblast activity.
References
Application Notes and Protocols: FRET Melting Assay for M-TR-106 G-quadruplex Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids that are of significant interest as therapeutic targets, particularly in oncology.[1][2][3] These structures are prevalent in promoter regions of oncogenes and telomeres, playing crucial roles in gene regulation and genomic stability.[1][2][3] The stabilization of G-quadruplexes by small molecules can disrupt these cellular processes, offering a promising avenue for anticancer drug development.[4][5][6] MTR-106 is a substituted quinolone amide compound that has been identified as a potent G-quadruplex stabilizer with significant antiproliferative activity in cancer cells deficient in homologous recombination repair.[5][6][7]
Fluorescence Resonance Energy Transfer (FRET) melting assays are a robust and high-throughput method for evaluating the binding and stabilization of ligands to G-quadruplexes.[1][8] This technique relies on the distance-dependent transfer of energy between a donor fluorophore and an acceptor molecule attached to the ends of a G-quadruplex-forming oligonucleotide.[1] In the folded G-quadruplex state, the fluorophores are in close proximity, resulting in efficient FRET. Upon thermal denaturation, the structure unfolds, increasing the distance between the fluorophores and causing a decrease in FRET efficiency. The melting temperature (Tm), the temperature at which 50% of the G-quadruplexes are unfolded, is a key parameter for assessing thermal stability. An increase in Tm in the presence of a ligand indicates stabilization of the G-quadruplex structure.[9]
These application notes provide a detailed protocol for performing a FRET melting assay to characterize the binding of this compound to various G-quadruplex-forming DNA sequences.
Data Presentation: this compound G-quadruplex Stabilization
The stabilizing effect of this compound on different G-quadruplex-forming DNA sequences was quantified by measuring the change in melting temperature (ΔTm). The following table summarizes the concentration-dependent effects of this compound on the thermal stability of human telomeric (h-Telo), c-KIT, and c-myc G-quadruplexes, as well as a non-G-quadruplex-forming double-stranded DNA (dsDNA) control.
| Compound | Concentration (µM) | h-Telo ΔTm (°C) | c-KIT ΔTm (°C) | c-myc ΔTm (°C) | dsDNA ΔTm (°C) |
| This compound | 0.5 | ~5 | ~4 | ~6 | ~0 |
| 1 | ~10 | ~8 | ~11 | ~0 | |
| 2 | ~15 | ~12 | ~16 | ~0 | |
| CX-5461 (Control) | 0.5 | ~8 | ~7 | ~9 | ~0 |
| 1 | ~13 | ~11 | ~14 | ~0 | |
| 2 | ~18 | ~16 | ~20 | ~0 |
Data extracted from graphical representations in existing research.[7] The values represent the approximate increase in melting temperature (ΔTm) induced by this compound and the positive control, CX-5461.
Experimental Protocols
Principle of the FRET Melting Assay
The FRET melting assay for G-quadruplex stabilization relies on a dual-labeled oligonucleotide. A fluorophore (donor) and a quencher (acceptor) are attached to the 5' and 3' ends of a G-quadruplex-forming sequence, respectively.
-
Folded State: In the presence of stabilizing cations (e.g., K+), the oligonucleotide folds into a compact G-quadruplex structure, bringing the fluorophore and quencher into close proximity. This allows for efficient FRET, resulting in low fluorescence emission from the donor.
-
Unfolded State: As the temperature increases, the G-quadruplex denatures and unfolds into a random coil. This increases the distance between the fluorophore and quencher, disrupting FRET and leading to an increase in the donor's fluorescence emission.
-
Ligand Stabilization: A G-quadruplex stabilizing ligand, such as this compound, will bind to the folded structure and increase its thermal stability. This results in a higher melting temperature (Tm) compared to the G-quadruplex alone.
Experimental Workflow Diagram
Caption: Workflow for FRET Melting Assay.
Materials and Reagents
-
Dual-labeled G-quadruplex-forming oligonucleotides:
-
h-Telo: 5'-FAM-d(GGGTTAGGGTTAGGGTTAGGG)-TAMRA-3'
-
c-KIT: 5'-FAM-d(AGGGAGGGCGCTGGGAGGAGGG)-TAMRA-3'
-
c-myc: 5'-FAM-d(TGAGGGTGGGTAGGGTGGGTAA)-TAMRA-3'
-
dsDNA control: A non-G-quadruplex forming sequence with a similar length and GC content, labeled with a FRET pair. (Note: FAM (fluorescein) is a common donor and TAMRA (tetramethylrhodamine) is a common acceptor. Other FRET pairs can also be used)
-
-
This compound: Stock solution in DMSO.
-
CX-5461: (Optional, as a positive control) Stock solution in DMSO.
-
Assay Buffer: 10 mM Tris-HCl (pH 7.4), 100 mM KCl.
-
Nuclease-free water
-
DMSO
-
96-well black plates suitable for fluorescence measurements.
-
Real-time PCR instrument with melting curve analysis capability.
Protocol
-
Oligonucleotide Preparation:
-
Resuspend the lyophilized dual-labeled oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Prepare a working solution of each oligonucleotide at 1 µM in the assay buffer.
-
-
Ligand Preparation:
-
Prepare a series of dilutions of the this compound stock solution in DMSO.
-
Further dilute these in the assay buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and low (e.g., <1%) to avoid effects on G-quadruplex stability.
-
-
Assay Setup:
-
In a 96-well black plate, add the following to each well for a final volume of 100 µL:
-
10 µL of 1 µM oligonucleotide working solution (final concentration: 0.1 µM).
-
10 µL of the diluted this compound solution (or DMSO for the no-ligand control, or CX-5461 for the positive control).
-
80 µL of assay buffer.
-
-
Include a "no-ligand" control for each oligonucleotide to determine its intrinsic Tm.
-
Include a dsDNA control to assess the selectivity of this compound for G-quadruplex structures.
-
-
Annealing:
-
Seal the plate and heat it to 95°C for 5 minutes.
-
Allow the plate to cool slowly to room temperature to facilitate proper folding of the G-quadruplex structures.
-
-
FRET Melting Analysis:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to record the fluorescence of the donor fluorophore (e.g., FAM excitation at ~490 nm and emission at ~520 nm).
-
Perform a melting curve analysis by increasing the temperature from 25°C to 95°C with a ramp rate of 1°C/min, recording the fluorescence at each 1°C increment.
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is determined by calculating the first derivative of the melting curve. The peak of the derivative curve corresponds to the Tm.
-
Calculate the change in melting temperature (ΔTm) for each concentration of this compound using the following formula: ΔTm = Tm (with this compound) - Tm (without this compound)
-
A positive ΔTm value indicates that this compound stabilizes the G-quadruplex structure.
-
Signaling Pathway and Mechanism of Action
While a detailed signaling pathway for this compound is still under investigation, its primary mechanism of action is the stabilization of G-quadruplex structures. This stabilization can interfere with key cellular processes.
Caption: this compound Mechanism of Action.
By binding to and stabilizing G-quadruplex structures, this compound can:
-
Inhibit Transcription: Stabilization of G-quadruplexes in promoter regions of oncogenes can act as a roadblock for RNA polymerase, leading to the downregulation of gene expression.
-
Interfere with DNA Replication: G-quadruplexes can stall the replication machinery, leading to DNA damage and cell cycle arrest.
-
Induce Telomere Dysfunction: Stabilization of telomeric G-quadruplexes can interfere with the binding of shelterin proteins and inhibit the activity of telomerase, leading to telomere uncapping and cellular senescence or apoptosis.
The significant antiproliferative activity of this compound in homologous recombination-deficient cancers suggests that the DNA damage induced by G-quadruplex stabilization is particularly cytotoxic in cells that lack the machinery to repair such lesions.[5][6]
Conclusion
The FRET melting assay is a powerful and accessible tool for characterizing the binding of small molecules like this compound to G-quadruplex structures. The provided protocol and data offer a framework for researchers to investigate the G-quadruplex stabilizing properties of novel compounds, aiding in the discovery and development of new therapeutic agents targeting these important nucleic acid structures.
References
- 1. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of this compound as a highly potent G-quadruplex stabilizer for treating BRCA-deficient cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence resonance energy transfer in the studies of guanine quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Interrogating MTR-106 Sensitivity using a Genome-Wide CRISPR-Cas9 Knockout Screen
For Researchers, Scientists, and Drug Development Professionals
Introduction
MTR-106 is a novel and potent G-quadruplex (G4) stabilizer that has demonstrated significant antiproliferative activity in cancer cells with deficiencies in homologous recombination (HR) repair, particularly those with BRCA mutations.[1] G-quadruplexes are secondary structures formed in guanine-rich DNA and RNA sequences, and their stabilization can induce DNA damage, cell cycle arrest, and apoptosis.[1] While this compound shows promise, a comprehensive understanding of the genetic factors that modulate sensitivity to this compound is crucial for patient stratification and the development of effective combination therapies.
This application note details a methodology for employing a genome-wide CRISPR-Cas9 knockout screen to identify genes and pathways that influence cellular sensitivity to this compound. By systematically knocking out every gene in the genome, this powerful technique allows for the unbiased discovery of genetic perturbations that either enhance or suppress the cytotoxic effects of this compound. The protocols outlined herein provide a framework for researchers to identify novel drug targets, elucidate mechanisms of resistance, and discover synergistic drug combinations.
Key Experiments & Methodologies
A genome-wide CRISPR-Cas9 screen to identify modulators of this compound sensitivity involves several key experimental stages:
-
Cell Line Selection and Engineering: A cancer cell line with a known sensitivity to this compound and amenability to lentiviral transduction and Cas9 expression is chosen. BRCA-deficient cell lines are a primary consideration.
-
Lentiviral sgRNA Library Transduction: The Cas9-expressing cells are transduced with a pooled genome-wide sgRNA library at a low multiplicity of infection (MOI) to ensure that most cells receive a single sgRNA.[2][3]
-
This compound Treatment and Selection: The transduced cell population is split and treated with either a vehicle control (e.g., DMSO) or a lethal concentration of this compound. This positive selection will enrich for cells with gene knockouts that confer resistance to the drug.
-
Genomic DNA Extraction and Sequencing: Genomic DNA is isolated from both the control and this compound-treated cell populations. The sgRNA cassettes are then amplified by PCR and subjected to next-generation sequencing.
-
Data Analysis: Sequencing reads are analyzed to determine the representation of each sgRNA in the two populations. Genes whose sgRNAs are significantly enriched in the this compound-treated population are identified as potential resistance genes.
Data Presentation
The quantitative data from the CRISPR-Cas9 screen and subsequent validation experiments can be summarized in the following tables for clear comparison.
Table 1: Summary of CRISPR-Cas9 Screen Parameters
| Parameter | Description | Recommended Value |
| Cell Line | Human cancer cell line | e.g., BRCA1-deficient ovarian cancer cell line |
| Cas9 Expression | Stably integrated | Lentiviral transduction followed by selection |
| sgRNA Library | Genome-wide human knockout library | e.g., GeCKO v2, TKOv3 |
| Library Coverage | Average number of cells per sgRNA | >500 cells/sgRNA |
| Multiplicity of Infection (MOI) | Ratio of viral particles to cells | 0.3-0.5 |
| This compound Concentration | Dose for selection | IC80 (80% inhibitory concentration) |
| Treatment Duration | Duration of drug exposure | 14-21 days |
| Sequencing Depth | Number of reads per sample | >20 million reads |
Table 2: Hit Identification and Validation Summary
| Gene Symbol | sgRNA Enrichment Score (log2FC) | Validation Method | Validation Result (e.g., Fold Change in IC50) |
| Gene A | 5.2 | Individual Knockout & Cell Viability Assay | 3.5-fold increase |
| Gene B | 4.8 | Individual Knockout & Cell Viability Assay | 3.1-fold increase |
| Gene C | -3.5 | Individual Knockout & Cell Viability Assay | 2.8-fold decrease |
| Gene D | -3.1 | Individual Knockout & Cell Viability Assay | 2.5-fold decrease |
Experimental Protocols
Protocol 1: Generation of a Cas9-Expressing Stable Cell Line
-
Cell Culture: Culture the chosen cancer cell line in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Lentiviral Transduction: Transduce the cells with a lentiviral vector encoding Cas9 and a selection marker (e.g., blasticidin) at an MOI of 0.5.
-
Selection: 48 hours post-transduction, replace the medium with fresh medium containing the appropriate concentration of the selection antibiotic (e.g., 5-10 µg/mL blasticidin).
-
Expansion: Culture the cells in the selection medium for 7-10 days, replacing the medium every 2-3 days, until a stable, resistant population is established.
-
Validation: Confirm Cas9 expression and activity using a functional assay (e.g., GFP-knockout assay) or Western blot.
Protocol 2: Genome-Wide CRISPR-Cas9 Knockout Screen
-
Cell Seeding: Seed the stable Cas9-expressing cells at a density that will result in a representation of at least 500 cells per sgRNA in the library.
-
Lentiviral Library Transduction: Transduce the cells with the pooled sgRNA library lentivirus at an MOI of 0.3-0.5 to ensure single sgRNA integration per cell.
-
Puromycin Selection: 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium at a pre-determined concentration.
-
Baseline Cell Collection: After 2-3 days of puromycin selection, harvest a subset of cells as the initial time point (T0) reference.
-
This compound Treatment: Split the remaining cells into two groups: a control group treated with vehicle (DMSO) and a treatment group treated with a predetermined IC80 concentration of this compound.
-
Cell Maintenance and Harvesting: Maintain the cells in culture for 14-21 days, passaging as needed and maintaining the drug or vehicle concentration. Harvest cells at the end of the experiment.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the T0, control, and this compound-treated cell populations.
Protocol 3: Next-Generation Sequencing and Data Analysis
-
sgRNA Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol to add Illumina sequencing adapters and barcodes.
-
Sequencing: Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform.
-
Data Analysis:
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to the sgRNA library reference to count the occurrences of each sgRNA.
-
Use software packages like MAGeCK to identify sgRNAs that are significantly enriched or depleted in the this compound-treated population compared to the control.[4]
-
Rank genes based on the statistical significance of their sgRNA enrichment or depletion.
-
Protocol 4: Hit Validation using Cell Viability Assays
-
Individual Gene Knockout: For top candidate genes, generate individual knockout cell lines using 2-3 validated sgRNAs per gene.
-
Cell Viability Assay:
-
Seed the knockout and wild-type control cells in 96-well plates.
-
The following day, treat the cells with a range of this compound concentrations.
-
After 72-96 hours, assess cell viability using a suitable assay, such as the resazurin reduction assay or a commercial ATP-based luminescence assay.[5][6]
-
-
Data Analysis: Calculate the IC50 values for this compound in both the knockout and wild-type cells. A significant shift in the IC50 value confirms the role of the gene in modulating this compound sensitivity.
Visualizations
References
- 1. Discovery of this compound as a highly potent G-quadruplex stabilizer for treating BRCA-deficient cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CRISPR-Cas9 library screening approach for anti-cancer drug discovery: overview and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
Application Note: Assessing MTR-106 Efficacy in 3D Spheroid Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) spheroid cultures are increasingly utilized in cancer research and drug discovery as they more accurately mimic the tumor microenvironment compared to traditional 2D cell cultures. This advanced cell culture model helps to bridge the gap between in vitro studies and in vivo conditions, offering a more predictive platform for evaluating the efficacy of novel therapeutic agents. MTR-106 is a potent G-quadruplex stabilizer that has demonstrated significant antiproliferative activity in homologous recombination repair (HR)-deficient and PARP inhibitor (PARPi)-resistant cancer cells. This compound induces DNA damage and promotes cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy. This application note provides detailed protocols for assessing the efficacy of this compound in 3D spheroid cultures, including methods for spheroid formation, drug treatment, and various assays to quantify cellular responses.
Data Presentation
The following tables summarize hypothetical quantitative data representing the expected efficacy of this compound in 3D spheroid cultures of BRCA-deficient cancer cells.
Table 1: Effect of this compound on Spheroid Size
| This compound Concentration (µM) | Average Spheroid Diameter (µm) ± SD (Day 3) | Average Spheroid Diameter (µm) ± SD (Day 7) |
| 0 (Vehicle Control) | 450 ± 25 | 650 ± 30 |
| 1 | 430 ± 22 | 580 ± 28 |
| 5 | 380 ± 20 | 450 ± 25 |
| 10 | 320 ± 18 | 350 ± 20 |
| 25 | 280 ± 15 | 290 ± 18 |
Table 2: Cell Viability Assessment using ATP Assay
| This compound Concentration (µM) | Relative Luminescence Units (RLU) ± SD | % Viability vs. Control |
| 0 (Vehicle Control) | 85000 ± 5000 | 100% |
| 1 | 78000 ± 4500 | 91.8% |
| 5 | 55000 ± 3000 | 64.7% |
| 10 | 32000 ± 2500 | 37.6% |
| 25 | 15000 ± 1800 | 17.6% |
Table 3: Apoptosis Induction Measured by Caspase-3/7 Activity
| This compound Concentration (µM) | Fold Change in Caspase-3/7 Activity ± SD |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 1 | 1.8 ± 0.2 |
| 5 | 3.5 ± 0.4 |
| 10 | 6.2 ± 0.6 |
| 25 | 8.9 ± 0.8 |
Experimental Protocols
Protocol 1: 3D Spheroid Formation using the Hanging Drop Method
This protocol describes the generation of uniform spheroids, a critical first step for reproducible drug screening.
Materials:
-
BRCA-deficient cancer cell line (e.g., MDA-MB-436, CAPAN-1)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Hanging drop spheroid culture plates or a standard petri dish lid
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture BRCA-deficient cancer cells in a T75 flask to 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 2.5 x 10^4 cells/mL.
-
Dispense 20 µL droplets of the cell suspension onto the inside of a petri dish lid, creating hanging drops.
-
Add 5-10 mL of sterile PBS to the bottom of the petri dish to maintain humidity.
-
Carefully place the lid on the dish and incubate for 48-72 hours to allow for spheroid formation.
Protocol 2: this compound Treatment of 3D Spheroids
This protocol outlines the procedure for treating the formed spheroids with this compound.
Materials:
-
Pre-formed 3D spheroids
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Low-adhesion 96-well plates
Procedure:
-
Gently transfer the formed spheroids from the hanging drops into the wells of a low-adhesion 96-well plate.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Carefully remove half of the existing medium from each well and replace it with the medium containing the appropriate this compound concentration.
-
Incubate the plate in a humidified incubator at 37°C and 5% CO2 for the desired treatment duration (e.g., 3 to 7 days).
-
Monitor spheroid size and morphology daily using a bright-field microscope.
Protocol 3: Spheroid Viability and Cytotoxicity Assessment
This protocol details the use of live/dead cell staining and an ATP-based assay to determine the effect of this compound on spheroid viability.
A. Live/Dead Staining
Materials:
-
Calcein AM (for live cells)
-
Propidium Iodide (PI) or Ethidium Homodimer-1 (for dead cells)
-
PBS
-
Fluorescence microscope
Procedure:
-
After the treatment period, carefully remove the medium from the wells.
-
Wash the spheroids gently with PBS.
-
Prepare a staining solution containing Calcein AM (e.g., 2 µM) and PI (e.g., 4 µM) in PBS.
-
Add the staining solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
Image the spheroids using a fluorescence microscope with appropriate filters for green (Calcein AM) and red (PI) fluorescence.
B. ATP Assay
Materials:
-
Commercially available ATP-based cell viability assay kit (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure:
-
Follow the manufacturer's instructions for the ATP assay kit. Typically, this involves adding the reagent directly to the wells containing the spheroids.
-
Lyse the cells by shaking the plate for 5-10 minutes.
-
Allow the plate to equilibrate to room temperature for 20-30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of viability relative to the vehicle-treated control spheroids.
Protocol 4: Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the induction of apoptosis by this compound through the activity of key executioner caspases.
Materials:
-
Commercially available Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
Luminometer
Procedure:
-
Follow the manufacturer's protocol for the caspase activity assay. This usually involves adding the reagent directly to the wells.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the results as a fold change in caspase activity compared to the vehicle-treated control.
Mandatory Visualizations
Application Notes: MTR-106 and Cell Cycle Analysis Using Flow Cytometry
Application Note: Quantitative RT-PCR for Gene Expression Analysis Following MTR-106 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
MTR-106 is a novel small molecule identified as a potent G-quadruplex (G4) stabilizer.[1] G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences and are implicated in the regulation of various cellular processes, including DNA replication, transcription, and translation. By stabilizing these structures, this compound has been shown to induce DNA damage, promote cell cycle arrest, and trigger apoptosis in cancer cells, particularly those with deficiencies in homologous recombination repair, such as BRCA-deficient tumors.[1] Furthermore, this compound has been observed to inhibit the synthesis of ribosomal RNA (rRNA).[2]
Given its mechanism of action, understanding the downstream molecular effects of this compound is crucial for its development as a therapeutic agent. Quantitative Reverse Transcription PCR (qRT-PCR) is a highly sensitive and specific technique for measuring changes in gene expression.[3][4][5] This application note provides a detailed protocol for utilizing qRT-PCR to analyze the expression of genes involved in cell cycle regulation, apoptosis, and the DNA damage response following treatment with this compound.
Experimental Workflow & Signaling Pathway
To elucidate the molecular effects of this compound, a systematic experimental approach is necessary. The following diagrams illustrate the general workflow for gene expression analysis and a plausible signaling pathway affected by this compound.
Caption: Experimental workflow for qRT-PCR analysis of this compound treated cells.
Caption: Plausible signaling pathway initiated by this compound.
Quantitative Data Summary
The following table presents hypothetical data from a qRT-PCR experiment analyzing the expression of key genes in a BRCA-deficient cancer cell line treated with this compound for 24 hours. Gene expression is normalized to the housekeeping gene GAPDH and presented as fold change relative to a vehicle-treated control.
| Gene Symbol | Gene Name | Function | Fold Change (this compound vs. Control) |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | Cell Cycle Arrest | 3.5 |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | DNA Damage Response, Cell Cycle Arrest | 4.2 |
| BAX | BCL2 Associated X, Apoptosis Regulator | Pro-Apoptotic | 2.8 |
| BCL2 | BCL2 Apoptosis Regulator | Anti-Apoptotic | 0.4 |
| CCNB1 | Cyclin B1 | G2/M Transition | 0.3 |
| RPL5 | Ribosomal Protein L5 | Ribosome Biogenesis | 0.6 |
Detailed Experimental Protocol
This protocol outlines a two-step qRT-PCR procedure for analyzing gene expression changes following this compound treatment.[3]
1. Cell Culture and Treatment
1.1. Seed a BRCA-deficient cancer cell line (e.g., MDA-MB-436) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. 1.2. Culture cells overnight in appropriate media and conditions. 1.3. Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24 hours).
2. RNA Extraction and Quantification
2.1. Harvest cells by trypsinization or direct lysis in the well using a suitable lysis buffer from an RNA extraction kit. 2.2. Isolate total RNA using a commercially available RNA purification kit according to the manufacturer's instructions. 2.3. To remove any contaminating genomic DNA, treat the RNA samples with DNase I.[6] 2.4. Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
3. cDNA Synthesis (Reverse Transcription)
3.1. For each sample, prepare a reverse transcription reaction. A typical 20 µL reaction includes:
- 1 µg of total RNA
- 1 µL of random hexamers or oligo(dT) primers[3][6]
- 1 µL of 10 mM dNTPs
- Nuclease-free water to a volume of 13 µL 3.2. Gently mix, centrifuge briefly, and incubate at 65°C for 5 minutes to denature the RNA secondary structures.[3] 3.3. Place the tubes on ice for at least 1 minute. 3.4. Prepare a master mix containing:
- 4 µL of 5X Reaction Buffer
- 1 µL of Reverse Transcriptase
- 1 µL of RNase Inhibitor
- 1 µL of Nuclease-free water 3.5. Add 7 µL of the master mix to each RNA/primer mixture for a final volume of 20 µL. 3.6. Gently mix and centrifuge briefly. 3.7. Incubate the reactions in a thermal cycler with the following program:
- 25°C for 10 minutes
- 50°C for 50 minutes
- 85°C for 5 minutes 3.8. The resulting cDNA can be stored at -20°C or used immediately for qRT-PCR.
4. Quantitative RT-PCR
4.1. Dilute the cDNA template 1:5 in nuclease-free water. 4.2. Prepare a qRT-PCR master mix for each gene of interest and the reference gene (e.g., GAPDH). For a 20 µL reaction:
- 10 µL of 2X SYBR Green Master Mix
- 0.5 µL of Forward Primer (10 µM)
- 0.5 µL of Reverse Primer (10 µM)
- 4 µL of Nuclease-free water
- 5 µL of diluted cDNA 4.3. Aliquot the master mix into qRT-PCR plate wells. 4.4. Add the diluted cDNA to the respective wells. 4.5. Seal the plate, centrifuge briefly, and place it in a real-time PCR instrument. 4.6. Set up the thermal cycling program, for example:
- Initial denaturation: 95°C for 10 minutes
- 40 cycles of:
- Denaturation: 95°C for 15 seconds
- Annealing/Extension: 60°C for 60 seconds[6] 4.7. Include a melt curve analysis at the end of the run to verify the specificity of the amplification product.[6]
5. Data Analysis
5.1. Determine the cycle threshold (Ct) value for each sample and gene. 5.2. Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.[3]
- Normalize the Ct value of the gene of interest to the Ct value of the reference gene (ΔCt = Ct_gene_of_interest - Ct_reference_gene).
- Calculate the ΔΔCt by subtracting the ΔCt of the control sample from the ΔCt of the treated sample (ΔΔCt = ΔCt_treated - ΔCt_control).
- The fold change in gene expression is calculated as 2^(-ΔΔCt).
References
- 1. Discovery of this compound as a highly potent G-quadruplex stabilizer for treating BRCA-deficient cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. elearning.unite.it [elearning.unite.it]
- 4. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 5. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
Troubleshooting & Optimization
Technical Support Center: Optimizing MTR-106 Concentration for Cell Viability Assays
Welcome to the technical support center for the novel G-quadruplex stabilizer, MTR-106. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for cell viability assays and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent G-quadruplex (G4) stabilizer. It binds to and stabilizes G4 structures, which are non-canonical secondary structures that can form in guanine-rich regions of DNA and RNA. By stabilizing these structures, this compound can impede critical cellular processes like DNA replication and transcription, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][2] This mechanism is particularly effective in cancer cells with deficiencies in homologous recombination repair (HR), such as those with BRCA1/2 mutations.[1][2]
Q2: Which type of cell viability assay is recommended for use with this compound?
A2: Tetrazolium-based colorimetric assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT, and MTS are commonly used and suitable for assessing the cytotoxic effects of this compound. These assays measure the metabolic activity of viable cells, which correlates with cell number. Given that this compound's mechanism involves inducing apoptosis and cell cycle arrest, a reduction in metabolic activity is an expected outcome.
Q3: What is a typical concentration range for this compound in a cell viability assay?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the duration of treatment. A broad concentration range of 0 to 100 µM is often used for initial screening over a 7-day incubation period.[1] For shorter-term assays (e.g., 24-72 hours), a more focused range, guided by preliminary dose-response experiments, is recommended.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. When preparing working solutions, dilute the stock in the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
General Protocol for MTT Assay with this compound
This protocol provides a general guideline for assessing the effect of this compound on the viability of adherent cancer cells. Optimization of cell seeding density and this compound incubation time is crucial for each cell line.
Materials:
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT reagent to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Data Presentation
Table 1: this compound Concentration Effects on Capan-1 Cells
| Experiment Type | This compound Concentration | Incubation Time | Observed Effect |
| Cell Viability | 0 - 100 µM | 7 days | Dose-dependent inhibition of viability in HR-deficient and PARPi-resistant cells. |
| Cell Cycle Analysis | 0.1, 0.3, 1 µM | 24 hours | Increase in the G2/M phase population with a corresponding decrease in the G1 phase. |
| Apoptosis Induction | 1, 5, 10 µM | 24 hours | Dose-dependent increase in cleaved caspases 3, 7, and 9, and cleaved PARP. |
Data summarized from a study on HR-deficient and PARPi-resistant cancer cells.
Mandatory Visualizations
This compound Mechanism of Action
Caption: this compound stabilizes G-quadruplexes, leading to DNA damage and cancer cell death.
Experimental Workflow for this compound Cell Viability Assay
Caption: A step-by-step workflow for determining this compound cytotoxicity using an MTT assay.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background absorbance in control wells | 1. Contamination of culture medium with bacteria or yeast.2. Phenol red or serum in the medium interfering with the assay.[3]3. This compound precipitating at high concentrations. | 1. Use aseptic techniques and check medium for contamination.2. Use serum-free and phenol red-free medium during the MTT incubation step.[3]3. Check the solubility of this compound in your culture medium. If precipitation is observed, consider using a lower top concentration or a different solvent system (ensure solvent controls are included). |
| Low signal or low absorbance values | 1. Insufficient cell number.2. Sub-optimal incubation time with MTT reagent.3. This compound may be affecting mitochondrial respiration, a direct target of the MTT assay. | 1. Optimize cell seeding density to ensure a linear relationship between cell number and absorbance.2. Increase the incubation time with MTT (up to 4 hours) to allow for sufficient formazan production.3. Consider using an alternative viability assay that is not dependent on mitochondrial reductase activity, such as a crystal violet assay or a fluorescent-based assay that measures membrane integrity. |
| Inconsistent or highly variable results | 1. Uneven cell seeding.2. Edge effects in the 96-well plate.3. Incomplete solubilization of formazan crystals.[3] | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly between pipetting.2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.3. Ensure complete dissolution by gentle shaking or pipetting after adding the solubilization solution.[3] |
| Unexpected dose-response curve (e.g., non-sigmoidal) | 1. This compound may have cytostatic (inhibiting proliferation) rather than cytotoxic effects at lower concentrations.2. The chosen incubation time may not be sufficient to induce significant cell death. | 1. Consider extending the incubation time with this compound to allow for the induction of apoptosis.2. Supplement the viability assay with a proliferation assay (e.g., BrdU incorporation) to distinguish between cytostatic and cytotoxic effects. |
References
MTR-106 Technical Support Center: In Vivo Study Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges associated with MTR-106 for in vivo studies. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
This compound is a substituted quinolone amide compound identified as a potent G-quadruplex stabilizer.[1] G-quadruplexes are secondary structures formed in guanine-rich sequences of DNA and RNA. By stabilizing these structures, this compound can induce DNA damage, cell cycle arrest, and apoptosis in cancer cells, particularly those deficient in BRCA.[1]
Like many quinolone-based compounds, this compound is hydrophobic, which can lead to poor aqueous solubility. This presents a significant challenge for in vivo studies as the compound must be in a soluble form to be administered effectively and achieve systemic exposure in animal models. Inefficient dissolution can lead to low bioavailability, inaccurate pharmacodynamic readouts, and potential underestimation of efficacy or toxicity.
Q2: What are the general approaches to improving the solubility of compounds like this compound for in vivo administration?
For poorly soluble compounds, several formulation strategies can be employed to enhance solubility and bioavailability for both oral and intravenous administration. These include:
-
Co-solvents: Utilizing a mixture of a primary solvent (often water) with one or more water-miscible organic solvents to increase the drug's solubility.
-
Surfactants: Employing agents that form micelles to encapsulate the hydrophobic drug, thereby increasing its apparent solubility in aqueous solutions.
-
Cyclodextrins: Using these cyclic oligosaccharides to form inclusion complexes with the drug molecule, enhancing its solubility.
-
Lipid-based formulations: Dissolving the compound in oils, lipids, or self-emulsifying drug delivery systems (SEDDS) to improve absorption.
-
pH adjustment: For ionizable compounds, altering the pH of the vehicle can significantly increase solubility.
-
Nanoparticle formation: Reducing the particle size of the drug to the nanoscale can increase the surface area for dissolution.
Troubleshooting Guide: this compound Formulation for In Vivo Studies
Issue: Precipitation of this compound is observed when preparing a formulation for intravenous (IV) injection.
Possible Cause & Solution:
-
Inadequate Solvent System: The chosen vehicle may not have sufficient solubilizing capacity for the desired concentration of this compound.
-
Recommended Action: A multi-component solvent system is often necessary for poorly soluble compounds. A common approach for preclinical IV studies involves a mixture of a solvent, a surfactant, and an aqueous carrier. Based on a product data sheet indicating this compound solubility in DMSO, a starting formulation could be explored.
-
Issue: Low or inconsistent bioavailability is observed after oral gavage administration.
Possible Cause & Solution:
-
Poor Dissolution in the Gastrointestinal Tract: this compound may not be dissolving effectively in the gut, leading to limited absorption.
-
Recommended Action: For oral administration, formulations that enhance dissolution and maintain the drug in a solubilized state are crucial.
-
Experimental Protocols
Proposed Starting Formulation for Intravenous (IV) Administration
This protocol is a general guideline and may require optimization based on the specific concentration of this compound needed and the animal model being used.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Kolliphor® EL (Cremophor® EL) or Polysorbate 80 (Tween® 80)
-
Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO. Vortex or sonicate gently if necessary to aid dissolution.
-
Add the surfactant (e.g., Kolliphor® EL or Polysorbate 80) to the this compound/DMSO solution. The ratio of DMSO to surfactant may need to be optimized (e.g., 1:1 or 1:2 v/v).
-
Slowly add the aqueous vehicle (saline or D5W) to the organic solution while vortexing to form a clear solution. The final concentration of the organic solvents should be kept as low as possible.
-
Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation needs to be adjusted, for instance, by altering the ratios of the components or decreasing the final concentration of this compound.
Proposed Starting Formulation for Oral Gavage Administration
Materials:
-
This compound
-
Polyethylene glycol 400 (PEG 400)
-
Polysorbate 80 (Tween® 80)
-
Water
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve this compound in PEG 400. Gentle warming (to no more than 40°C) and sonication may be used to facilitate dissolution.
-
Add Polysorbate 80 to the solution and mix thoroughly.
-
Add water to the desired final volume and mix to form a clear solution or a stable microemulsion.
Data Presentation
Table 1: Suggested Starting Formulations for this compound In Vivo Studies
| Administration Route | Vehicle Components | Example Ratio (v/v/v) | Notes |
| Intravenous (IV) | DMSO : Kolliphor® EL : Saline | 10 : 10 : 80 | The final concentration of DMSO should be carefully considered for toxicity. The ratio may need optimization. |
| Oral Gavage | PEG 400 : Polysorbate 80 : Water | 40 : 10 : 50 | This can form a self-microemulsifying drug delivery system (SMEDDS) upon dilution in the stomach, which can enhance absorption. |
Visualizations
Signaling Pathway
The stabilization of G-quadruplexes by this compound is hypothesized to induce a DNA damage response, leading to cell cycle arrest and ultimately apoptosis.
Experimental Workflow
The following diagram outlines a logical workflow for troubleshooting this compound solubility issues for in vivo studies.
References
identifying and minimizing MTR-106 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing off-target effects of MTR-106, a potent G-quadruplex stabilizer.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a substituted quinolone amide compound that stabilizes G-quadruplex (G4) structures in DNA and RNA.[1] G4s are secondary structures formed in guanine-rich nucleic acid sequences. By stabilizing these structures, particularly in promoter regions of oncogenes and telomeres, this compound can induce DNA damage, cell cycle arrest, and apoptosis in cancer cells, especially those deficient in homologous recombination repair, such as BRCA-deficient tumors.[1]
Q2: What are the potential off-target effects of this compound?
While specific off-target interaction data for this compound is limited in publicly available literature, its close structural analog, CX-5461, has been reported to exhibit off-target activity as a topoisomerase II poison.[2][3] Therefore, it is plausible that this compound may also interact with topoisomerase II. As with many small molecule inhibitors, there is also a potential for off-target interactions with various kinases and other proteins. Comprehensive profiling is essential to identify such interactions.
Q3: What are the common experimental approaches to identify this compound off-target effects?
Several methods can be employed to identify potential off-target interactions:
-
Kinase Panel Screening: A broad panel of kinases is used to assess the inhibitory activity of this compound against a wide range of kinases.
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of this compound to proteins in a cellular context by measuring changes in their thermal stability.[4][5][6][7]
-
Affinity Chromatography and Mass Spectrometry: this compound can be immobilized on a resin to pull down interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
Phenotypic Screening: Comparing the cellular phenotype induced by this compound with that of other known G-quadruplex stabilizers or inhibitors of suspected off-target proteins can provide clues about its mechanism of action.
-
Safety Pharmacology Studies: A set of in vivo studies designed to investigate the potential undesirable pharmacodynamic effects on major organ systems.[8][9][10][11]
Q4: How can I minimize the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for obtaining reliable experimental results:
-
Use the Lowest Effective Concentration: Perform dose-response experiments to determine the lowest concentration of this compound that achieves the desired on-target effect.
-
Use a Structurally Unrelated G-quadruplex Stabilizer: As a control, use a different G-quadruplex stabilizer with a distinct chemical structure to confirm that the observed phenotype is due to G-quadruplex stabilization and not an off-target effect of this compound.
-
Perform Rescue Experiments: If a specific off-target is suspected, overexpressing that target might rescue the phenotype caused by the off-target interaction.
-
Employ Target Engagement Assays: Use techniques like CETSA to confirm that this compound is engaging its intended G-quadruplex targets at the concentrations used in your experiments.[4][5][6][7]
Troubleshooting Guides
Issue 1: Unexpected cellular phenotype observed.
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Steps:
-
Dose-response analysis: Determine if the unexpected phenotype occurs at concentrations significantly different from those required for G-quadruplex stabilization.
-
Control compound: Treat cells with a structurally different G-quadruplex stabilizer. If the phenotype is not replicated, it is likely an off-target effect of this compound.
-
Target knockdown/knockout: Use siRNA or CRISPR to knockdown or knockout a suspected off-target. If the phenotype is diminished, it confirms the off-target interaction.
-
Issue 2: High cellular toxicity at concentrations required for on-target activity.
-
Possible Cause: Off-target toxicity.
-
Troubleshooting Steps:
-
Screen against toxicity panels: Test this compound against a panel of known toxicity-related targets (e.g., hERG, CYPs).
-
Counter-screening: Use a cell line that does not express the intended G-quadruplex target. If toxicity persists, it is likely due to off-target effects.
-
Evaluate apoptosis and necrosis markers: Determine the mechanism of cell death to understand if it aligns with the expected on-target effect.
-
Data Presentation
Table 1: Illustrative In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines*
| Cell Line | Cancer Type | BRCA Status | IC50 (µM) |
| Capan-1 | Pancreatic | BRCA2 deficient | 0.5 |
| MDA-MB-436 | Breast | BRCA1 deficient | 0.8 |
| HeLa | Cervical | BRCA proficient | 5.2 |
| HCT116 | Colon | BRCA proficient | 7.5 |
*This data is for illustrative purposes only and is based on typical results for G-quadruplex stabilizers.
Table 2: Illustrative Kinase Selectivity Profile of this compound (10 µM)*
| Kinase | % Inhibition |
| CDK2/cyclin A | 85 |
| Topoisomerase II | 75 |
| AKT1 | 20 |
| ERK1 | 15 |
| PIM1 | 10 |
*This data is for illustrative purposes only and is intended to simulate a potential kinase screening result.
Experimental Protocols
Protocol 1: In Vitro Kinase Panel Screening
This protocol outlines a general procedure for screening this compound against a panel of kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock to the desired final screening concentrations (e.g., 10 µM, 1 µM, 0.1 µM).
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, a suitable substrate (e.g., a generic peptide or protein substrate), and ATP.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect kinase activity. A common method is to use a phosphospecific antibody that recognizes the phosphorylated substrate. The signal can be measured using various detection methods, such as fluorescence, luminescence, or radioactivity.[12][13][14][15][16]
-
-
Data Analysis:
-
Calculate the percent inhibition for each kinase at each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the this compound concentration to determine the IC50 value for any significantly inhibited kinases.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes how to perform a CETSA experiment to assess this compound target engagement in intact cells.[4][5][6][7]
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the protein concentration in the supernatant using a BCA or Bradford assay.
-
-
Protein Detection:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target of interest (e.g., a G-quadruplex binding protein or a suspected off-target).
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the band intensity versus temperature for both the this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Off-target identification workflow.
References
- 1. Discovery of this compound as a highly potent G-quadruplex stabilizer for treating BRCA-deficient cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CX-5461 Enhances the Efficacy of APR-246 via Induction of DNA Damage and Replication Stress in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
- 9. Safety Pharmacology Studies ICH guideline S7A | PPTX [slideshare.net]
- 10. International Conference on Harmonisation; guidance on S7A safety pharmacology studies for human pharmaceuticals; availability. Notice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. database.ich.org [database.ich.org]
- 12. revvity.com [revvity.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 16. reactionbiology.com [reactionbiology.com]
troubleshooting inconsistent results in MTR-106 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MTR-106. The information is designed to address common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may be encountered during this compound experiments in a question-and-answer format.
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Question: We are observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound across different batches of the same cancer cell line. What could be the cause?
-
Answer: Inconsistent IC50 values for this compound can stem from several factors. Firstly, ensure the cell line's identity and purity through regular STR profiling to rule out contamination or misidentification. Secondly, variations in cell culture conditions such as passage number, confluency at the time of treatment, and media composition can significantly impact cellular response. It is advisable to use cells within a consistent, low passage number range. Finally, the stability and concentration of your this compound stock solution should be verified. Prepare fresh dilutions for each experiment from a validated stock.
Issue 2: High background signal in FRET melting assays.
-
Question: Our FRET-based G-quadruplex melting assays with this compound are showing high background fluorescence, making it difficult to determine an accurate melting temperature (Tm). What are the potential causes and solutions?
-
Answer: High background in FRET melting assays can be due to several reasons. Ensure the purity of your labeled oligonucleotides, as degradation or incomplete synthesis can lead to non-specific fluorescence. The buffer composition is also critical; check the pH and ionic strength to ensure they are optimal for G-quadruplex formation. This compound itself may have some intrinsic fluorescence, so always include a control with the compound alone. To reduce background, consider optimizing the concentration of the labeled oligonucleotide and the gain settings on your fluorometer.
Issue 3: Inconsistent results in qRT-PCR for rRNA synthesis.
-
Question: We are seeing variable results in our qRT-PCR analysis of rRNA levels after treating cells with this compound. Why might this be happening?[1]
-
Answer: Variability in qRT-PCR for rRNA synthesis can be attributed to several factors. RNA integrity is paramount; ensure you are using a consistent and high-quality RNA extraction method. The choice of reference genes is also crucial. Standard housekeeping genes can sometimes be affected by experimental conditions, so it's important to validate your reference genes for stability in the presence of this compound. Additionally, ensure accurate quantification of your starting RNA material and use a consistent reverse transcription protocol.
Issue 4: Difficulty detecting DNA damage after this compound treatment.
-
Question: We are not consistently observing an increase in DNA damage markers (e.g., γH2AX) after treating BRCA-deficient cells with this compound, as suggested by the literature. What could be the issue?[2]
-
Answer: The timing of your analysis post-treatment is critical for detecting DNA damage. Create a time-course experiment to identify the optimal window for observing markers like γH2AX. The concentration of this compound used is also a key factor; ensure you are using a concentration that is sufficient to induce a DNA damage response in your specific cell line. Furthermore, verify the specificity and sensitivity of your primary antibody for the DNA damage marker through appropriate positive and negative controls.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's activity.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | BRCA Status | IC50 (nM) |
| Capan-1 | BRCA2 deficient | 40 |
| HCT-15 | BRCA proficient | 788 |
Data represents the half-maximal inhibitory concentration (IC50) of this compound in different cancer cell lines. Data is illustrative and based on findings that this compound has potent antiproliferative activity in HR-deficient cancer cells.[1]
Table 2: G-Quadruplex Stabilization by this compound
| G4 Sequence | ΔTm (°C) with this compound |
| h-Telo | >25 |
| c-KIT | ~20 |
| c-myc | ~15 |
This table shows the change in melting temperature (ΔTm) of different G-quadruplex-forming DNA sequences in the presence of this compound, as determined by FRET melting assay. A higher ΔTm indicates greater stabilization.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. FRET Melting Assay for G-Quadruplex Stabilization
-
Objective: To determine the ability of this compound to stabilize G-quadruplex structures.
-
Methodology:
-
Synthesize or purchase a G-quadruplex-forming oligonucleotide labeled with a FRET pair (e.g., FAM and TAMRA).
-
Prepare a reaction mixture containing the labeled oligonucleotide in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Add this compound at various concentrations to the reaction mixture. Include a no-compound control.
-
Place the samples in a real-time PCR machine or a dedicated melt curve instrument.
-
Heat the samples from room temperature to 95°C with a ramp rate of 1°C/min, measuring fluorescence at regular intervals.
-
The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes have unfolded. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control from the Tm of the this compound-treated samples.
-
2. Quantitative Real-Time PCR (qRT-PCR) for rRNA Synthesis
-
Objective: To measure the effect of this compound on the synthesis of ribosomal RNA (rRNA).[1]
-
Methodology:
-
Culture cells to the desired confluency and treat with this compound or a vehicle control for the desired time period.
-
Extract total RNA from the cells using a validated RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
Synthesize cDNA from the total RNA using a reverse transcription kit with random primers.
-
Perform qRT-PCR using primers specific for the 45S pre-rRNA and one or more validated housekeeping genes.
-
Analyze the relative expression of the 45S pre-rRNA using the ΔΔCt method, normalizing to the housekeeping gene(s).
-
3. Western Blotting for DNA Damage Markers
-
Objective: To detect changes in the levels of DNA damage-associated proteins (e.g., γH2AX) following this compound treatment.
-
Methodology:
-
Treat cells with this compound or a vehicle control for various time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-γH2AX) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound action.
Experimental Workflow for this compound Evaluation
Caption: General experimental workflow for evaluating this compound.
Troubleshooting Logic for Inconsistent Results
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
Technical Support Center: MTR-106-NP In Vivo Tumor Delivery
Welcome to the technical support center for MTR-106-NP, a novel nanoparticle formulation designed for targeted delivery of this compound to tumor cells in vivo. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound-NP in tumor cells?
A1: this compound is a potent G-quadruplex (G4) stabilizer.[1] G4s are secondary structures that can form in guanine-rich DNA and RNA sequences. By stabilizing these structures, this compound is believed to induce DNA damage, leading to cell cycle arrest and apoptosis, particularly in cancer cells with deficiencies in homologous recombination repair (HR), such as those with BRCA mutations.[1] The nanoparticle formulation (this compound-NP) is designed to enhance the delivery of this compound to solid tumors, increasing its therapeutic index.
Q2: What are the key barriers to effective this compound-NP delivery to solid tumors in vivo?
A2: The delivery of nanoparticles like this compound-NP to solid tumors is a multi-step process, and several physiological barriers can limit its efficacy.[2][3] These include:
-
The Tumor Vasculature: Tumor blood vessels are often abnormal and leaky, which can paradoxically hinder uniform nanoparticle delivery.[2][4]
-
Interstitial Matrix: The dense extracellular matrix and high interstitial fluid pressure within the tumor can prevent deep penetration of nanoparticles.[3][4]
-
Cellular Uptake: Once in the tumor microenvironment, nanoparticles must be efficiently internalized by cancer cells.[3]
-
Reticuloendothelial System (RES) Clearance: A significant portion of circulating nanoparticles can be cleared by the RES (liver and spleen), reducing the amount available to reach the tumor.[5]
Q3: How can I enhance the accumulation of this compound-NP in the tumor?
A3: Several strategies can be employed to improve tumor accumulation:
-
Optimize Nanoparticle Properties: The size, shape, and surface chemistry of nanoparticles significantly influence their circulation time and tumor uptake.[5][6]
-
Utilize the Enhanced Permeability and Retention (EPR) Effect: While not always uniform, the leaky nature of tumor vasculature can be exploited for passive accumulation of nanoparticles.[2][7]
-
Active Targeting: Incorporating ligands on the nanoparticle surface that bind to receptors overexpressed on tumor cells can enhance specific uptake.[6][8]
-
Modulate the Tumor Microenvironment: Strategies to normalize tumor blood vessels or reduce interstitial pressure can improve nanoparticle penetration.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Tumor Accumulation of this compound-NP | 1. Rapid clearance by the Reticuloendothelial System (RES).[5]2. Suboptimal nanoparticle size for tumor extravasation.[5]3. Poor tumor vascularization in the chosen xenograft model. | 1. Confirm the PEGylation or other stealth coatings on this compound-NP to prolong circulation.2. Characterize the size of this compound-NP; optimal sizes for tumor accumulation are often cited in the 50-100 nm range.[10]3. Select a tumor model known for good vascularization or consider co-injection with agents that enhance vascular permeability. |
| High Off-Target Accumulation (e.g., Liver, Spleen) | 1. Inefficient targeting moiety.2. Nanoparticle aggregation in vivo. | 1. Validate the expression of the target receptor on your tumor cells and the binding affinity of your targeting ligand.2. Assess the colloidal stability of this compound-NP in serum-containing media prior to injection. |
| Poor Therapeutic Efficacy Despite Tumor Accumulation | 1. Inefficient intracellular uptake by tumor cells.2. This compound is not effectively released from the nanoparticle.3. The tumor model is resistant to this compound's mechanism of action. | 1. Utilize in vitro assays with fluorescently labeled this compound-NP to confirm cellular internalization.2. If using a stimuli-responsive linker for drug release (e.g., pH-sensitive), verify its cleavage under tumor-relevant conditions.[2][3]3. Confirm that the tumor cell line has a relevant genetic background (e.g., BRCA deficiency) for sensitivity to G-quadruplex stabilization.[1] |
| Variable Results Between Animals | 1. Inconsistent administration of this compound-NP.2. Differences in tumor size and vascularization at the time of injection. | 1. Ensure consistent injection technique (e.g., intravenous tail vein injection) and formulation preparation.2. Group animals by tumor volume before initiating treatment to reduce variability. |
Experimental Protocols
Protocol 1: In Vivo Biodistribution of this compound-NP
Objective: To quantify the accumulation of this compound-NP in the tumor and major organs over time.
Methodology:
-
Animal Model: Use tumor-bearing mice (e.g., subcutaneous xenografts).
-
This compound-NP Administration: Inject a known concentration of fluorescently or radiolabeled this compound-NP intravenously into the tail vein.
-
Time Points: Euthanize cohorts of mice at various time points post-injection (e.g., 4, 24, 48, and 72 hours).
-
Organ Harvest: Collect the tumor and major organs (liver, spleen, kidneys, lungs, heart).
-
Quantification:
-
For fluorescently labeled nanoparticles, homogenize tissues and measure fluorescence intensity using a plate reader.
-
For radiolabeled nanoparticles, measure radioactivity using a gamma counter.
-
-
Data Analysis: Express the results as a percentage of the injected dose per gram of tissue (%ID/g).
Protocol 2: Assessment of Tumor Growth Inhibition
Objective: To evaluate the therapeutic efficacy of this compound-NP in a preclinical tumor model.
Methodology:
-
Animal Model: Implant tumor cells subcutaneously in immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Treatment Groups: Randomize mice into the following groups:
-
Vehicle control (e.g., saline)
-
This compound (free drug)
-
This compound-NP
-
Control nanoparticles (without this compound)
-
-
Dosing: Administer treatments according to a predetermined schedule (e.g., twice weekly) via intravenous injection. A study on this compound in xenograft models used oral administration at 10, 20, and 30 mg/kg.[11]
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a specified duration.
-
Data Analysis: Plot mean tumor growth curves for each group and perform statistical analysis to determine significant differences in tumor growth inhibition.
Visualizations
Caption: Proposed signaling pathway of this compound in tumor cells.
Caption: Experimental workflow for in vivo evaluation of this compound-NP.
Caption: Decision tree for troubleshooting poor in vivo efficacy.
References
- 1. Discovery of this compound as a highly potent G-quadruplex stabilizer for treating BRCA-deficient cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Delivering nanomedicine to solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Barriers to drug delivery in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Principles of Nanoparticle Delivery to Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges in drug delivery to the tumors—nanoparticles in medicine [explorationpub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ijisae.org [ijisae.org]
- 9. cellgs.com [cellgs.com]
- 10. Nanoparticle Optimization for Enhanced Targeted Anticancer Drug Delivery | J. Biomech Eng. | ASME Digital Collection [asmedigitalcollection.asme.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
controlling for MTR-106-induced cytotoxicity in non-cancerous cells
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing MTR-106 and troubleshooting potential issues related to its-induced cytotoxicity in non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a substituted quinolone amide compound that functions as a G-quadruplex (G4) stabilizer.[1] G-quadruplexes are secondary structures that can form in guanine-rich nucleic acid sequences. By stabilizing these structures, particularly in the promoter regions of oncogenes and telomeres, this compound can induce DNA damage, cell cycle arrest, and apoptosis, leading to an anti-proliferative effect in cancer cells.[1] It has shown significant activity in homologous recombination repair (HR)-deficient and PARP inhibitor (PARPi)-resistant cancer cells.[1]
Q2: Is this compound expected to be cytotoxic to non-cancerous cells?
While this compound is designed to target cancer cells, like many anti-cancer agents, it may exhibit some level of cytotoxicity in non-cancerous cells. This is often referred to as off-target toxicity. The principle behind its targeted action relies on the differential abundance and role of G-quadruplexes in cancer cells compared to normal cells. Some G-quadruplex ligands have demonstrated a degree of selective cytotoxicity towards cancer cells. However, it is crucial to experimentally determine the cytotoxic profile of this compound in relevant non-cancerous cell lines for your specific research.
Q3: What are the common assays to measure this compound-induced cytotoxicity?
Several in vitro assays can be used to quantify the cytotoxic effects of this compound. These assays typically measure parameters like cell membrane integrity, metabolic activity, or the number of viable cells. Commonly used assays include:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
MTT/XTT Assays: Colorimetric assays that measure the metabolic activity of viable cells. A reduction in signal indicates cytotoxicity.
-
ATP-based Assays (e.g., CellTiter-Glo®): Luminescent assays that quantify the amount of ATP present, which is proportional to the number of viable cells.
-
Trypan Blue Exclusion Assay: A dye exclusion method to count viable cells.
-
Real-Time Cytotoxicity Assays: These assays use non-toxic dyes to continuously monitor cell death over time.
Q4: How can I control for this compound-induced cytotoxicity in my experiments with non-cancerous cells?
Controlling for off-target cytotoxicity is essential for interpreting your experimental results accurately. Here are some strategies:
-
Dose-Response Studies: Perform dose-response experiments to determine the concentration of this compound that effectively targets cancer cells while minimizing toxicity to non-cancerous cells.
-
Time-Course Experiments: Evaluate cytotoxicity at different time points to understand the kinetics of the toxic effects.
-
Use of Control Cell Lines: Include appropriate non-cancerous control cell lines in your experiments to establish a baseline for cytotoxicity.
-
Protective Agents: In some cases, co-treatment with cytoprotective agents can be explored, although this may interfere with the primary mechanism of this compound.
-
Advanced Cell Culture Models: Utilize 3D cell culture models (e.g., spheroids, organoids) which can sometimes provide a more physiologically relevant assessment of toxicity compared to 2D monolayers.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cytotoxicity observed in non-cancerous control cells at expected therapeutic concentrations. | The concentration of this compound is too high for the specific non-cancerous cell line. | Perform a detailed dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for both your cancer and non-cancerous cell lines. Aim for a therapeutic window where cancer cell death is maximized and normal cell toxicity is minimized. |
| The non-cancerous cell line is particularly sensitive to G-quadruplex stabilization or DNA damage. | Consider using a different non-cancerous cell line as a control. If possible, use a primary cell line derived from the same tissue as the cancer cell line for a more relevant comparison. | |
| Issues with the experimental setup (e.g., solvent toxicity, incorrect seeding density). | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells. Optimize cell seeding density to avoid overgrowth or nutrient depletion, which can affect sensitivity to cytotoxic agents. | |
| Inconsistent cytotoxicity results between experiments. | Variability in cell health, passage number, or reagent preparation. | Maintain consistent cell culture practices, including using cells within a specific passage number range. Prepare fresh dilutions of this compound for each experiment. |
| Assay-specific issues (e.g., interference of this compound with the assay chemistry). | Run appropriate controls for the cytotoxicity assay, including a no-cell control and a vehicle control. If interference is suspected, consider using an orthogonal cytotoxicity assay to confirm the results. | |
| No significant cytotoxicity observed in cancer cells. | The cancer cell line may not be dependent on the G-quadruplex-related pathways targeted by this compound. | Verify the expression of relevant biomarkers (e.g., BRCA deficiency) in your cancer cell line. Test this compound on a panel of cancer cell lines with known sensitivities to G-quadruplex stabilizers. |
| Incorrect dosage or instability of the compound. | Confirm the concentration and purity of your this compound stock. Ensure proper storage conditions to prevent degradation. |
Quantitative Data Summary
Quantitative data on the specific cytotoxicity of this compound in a wide range of non-cancerous cell lines is not extensively available in the public domain. Researchers are encouraged to generate this data for their specific cell models of interest.
The following table provides a general framework for presenting such data once obtained:
| Cell Line | Cell Type | This compound IC50 (µM) | Assay Used |
| Example: HDF | Human Dermal Fibroblasts | [Insert experimental value] | MTT Assay |
| Example: hTERT-RPE1 | Human Retinal Pigment Epithelial | [Insert experimental value] | LDH Assay |
| Example: PNT1A | Normal Prostate Epithelial | [Insert experimental value] | CellTiter-Glo® |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using the LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Cancer and non-cancerous cell lines of interest
-
Complete cell culture medium
-
96-well clear-bottom assay plates
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only controls (e.g., medium with the same concentration of DMSO as the highest this compound concentration). Also, include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
LDH Measurement: Following the manufacturer's protocol for the LDH assay kit, transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
Data Analysis: Measure the absorbance at the recommended wavelength using a microplate reader. Calculate the percentage of cytotoxicity for each treatment condition relative to the positive control.
Protocol 2: Assessment of Cytotoxicity using the MTT Assay
This protocol measures the metabolic activity of viable cells.
Materials:
-
This compound stock solution
-
Cancer and non-cancerous cell lines
-
Complete cell culture medium
-
96-well assay plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the LDH assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
MTT Addition: Approximately 4 hours before the end of the incubation period, add MTT solution to each well and incubate the plate at 37°C.
-
Formazan Solubilization: After the incubation with MTT, add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at the appropriate wavelength (typically 570 nm). Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
best practices for long-term storage of MTR-106
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of MTR-106.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a substituted quinolone amide compound that functions as a G-quadruplex stabilizer. It has been investigated as a potential anticancer agent, particularly for the treatment of BRCA-deficient cancers.
Q2: What are the general recommendations for the long-term storage of solid this compound?
A2: For long-term storage, this compound should be stored as a solid in a cool, dry, and dark environment. It is crucial to keep the compound in a tightly sealed container to prevent degradation from moisture and air.
Q3: Is there a specific recommended storage temperature for this compound?
A3: While specific stability data for this compound is not widely published, information on its close analog, CX-5461, provides a strong reference. For long-term stability, storing this compound at -20°C is recommended.[1][2][3] At this temperature, the analogous compound CX-5461 has shown stability for at least four years.[1]
Q4: How should I store solutions of this compound?
A4: If you have prepared a stock solution of this compound in a solvent such as DMSO, it is recommended to store it at -80°C for maximum stability.[4] Under these conditions, solutions of the analogous compound CX-5461 are stable for up to two years.[3] For shorter-term storage of up to one year, -20°C is also an option.[3]
Summary of Recommended Storage Conditions
| Form | Storage Temperature | Duration | Container |
| Solid | -20°C | ≥ 4 years | Tightly sealed, light-resistant |
| Solution (e.g., in DMSO) | -80°C | Up to 2 years | Tightly sealed, light-resistant vials |
| Solution (e.g., in DMSO) | -20°C | Up to 1 year | Tightly sealed, light-resistant vials |
Troubleshooting Guide
Q: I left my solid this compound at room temperature for an extended period. Is it still usable?
A: The stability of this compound at room temperature for extended periods has not been determined. To ensure the integrity of your experiments, it is highly recommended to use a fresh vial of this compound that has been stored under the recommended -20°C conditions. If this is not possible, consider performing a quality control check, such as HPLC-MS, to assess the purity of the compound before use.
Q: My this compound solution in DMSO appears to have precipitated after thawing. What should I do?
A: Precipitation upon thawing can occur if the compound's solubility limit is exceeded or if the solvent has absorbed moisture. Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the precipitate does not dissolve, it may indicate degradation or contamination. It is advisable to prepare a fresh solution from a solid stock.
Q: I've noticed a change in the color of my solid this compound. What does this indicate?
A: A change in color can be a sign of degradation or contamination. This could be due to exposure to light, moisture, or reactive substances. It is recommended to discard the discolored compound and use a new, properly stored vial to ensure the reliability of your experimental results.
Q: How many freeze-thaw cycles can I subject my this compound solution to?
A: To minimize degradation, it is best to limit the number of freeze-thaw cycles. After preparing a stock solution, it is recommended to aliquot it into smaller, single-use volumes. This practice will help preserve the integrity of the compound over its shelf life.
Experimental Workflow: Preparing this compound for Long-Term Storage
Caption: Workflow for preparing solid and solution forms of this compound for long-term storage.
References
Technical Support Center: Mitigating MTR-106 Precipitation in Cell Culture Media
Welcome to the technical support center for MTR-106. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing the precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound is a substituted quinolone amide compound that functions as a potent G-quadruplex (G4) stabilizer.[1] G-quadruplexes are secondary structures that can form in guanine-rich DNA and RNA sequences. By stabilizing these structures, this compound can induce DNA damage, leading to cell cycle arrest and apoptosis, particularly in cancer cells with deficiencies in homologous recombination repair.[1] Its targeted activity makes it a valuable tool for cancer research and drug development.
Q2: What are the common causes of this compound precipitation in cell culture media?
While specific data on this compound is limited, precipitation of small molecules in cell culture media is a common issue. General causes include:
-
Temperature shifts: Changes in temperature, such as repeated freeze-thaw cycles or moving media from cold storage to a 37°C incubator, can decrease the solubility of compounds.[2][3]
-
High final concentration: Exceeding the solubility limit of this compound in the final culture volume is a primary cause of precipitation.
-
Rapid changes in solvent polarity: Adding a concentrated stock of this compound (typically in DMSO) directly to the aqueous cell culture medium can cause the compound to crash out of solution.[4]
-
Interaction with media components: Components in the media, such as salts, proteins, and metal ions, can interact with this compound and reduce its solubility.[2][3] For instance, calcium salts are known to be prone to precipitation.[2][3]
-
pH shifts: The pH of the cell culture medium can influence the solubility of this compound. Cellular metabolism can alter the local pH, potentially leading to precipitation over time.[5]
-
Evaporation: Water loss from the culture vessel can increase the concentration of all components, including this compound, pushing it beyond its solubility limit.[2][3]
Q3: How can I visually identify this compound precipitation?
Precipitation can manifest in several ways:
-
Visible particles: You may observe small, crystalline, or amorphous particles floating in the medium or settled at the bottom of the culture vessel.
-
Turbidity or cloudiness: The medium may appear hazy or cloudy, indicating the presence of fine, suspended precipitate.[5]
-
Microscopic observation: Under a microscope, the precipitate may appear as distinct crystals or an amorphous film on the cell layer or culture surface.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation issues.
Initial Assessment
Before making significant changes to your protocol, it's crucial to determine the nature of the precipitate.
Is the precipitate related to this compound?
-
Control Experiment: Prepare a flask with cell culture medium and the same final concentration of DMSO (the solvent for this compound) but without this compound. If precipitation still occurs, the issue may lie with the medium itself or other supplements.
-
Media-Only Control: Incubate a flask with only the cell culture medium. If a precipitate forms, the medium may be unstable or contaminated.
Troubleshooting Strategies
If the precipitation is confirmed to be related to this compound, consider the following strategies, starting with the simplest to implement.
Problem: Precipitation upon addition of this compound to the medium.
| Potential Cause | Recommended Solution |
| Rapid change in solvent polarity | 1. Stepwise Dilution: Instead of adding the DMSO stock directly, perform a serial dilution. First, dilute the this compound stock in a small volume of pre-warmed (37°C) medium, ensuring it is fully dissolved, before adding this intermediate dilution to the final culture volume.[4][5] 2. Slow Addition: Add the this compound stock solution dropwise to the pre-warmed medium while gently swirling or vortexing.[4] |
| High final concentration | 1. Concentration Optimization: Determine the optimal, non-precipitating concentration of this compound for your specific cell line and experimental conditions through a dose-response experiment. 2. Lower Stock Concentration: If using a very high concentration stock (e.g., >50 mM), consider preparing a lower concentration stock (e.g., 10 mM) to reduce the required dilution factor.[5] |
| Temperature-dependent solubility | 1. Pre-warm Medium: Always pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[4][5] 2. Avoid Freeze-Thaw Cycles: Aliquot your this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles that can affect compound stability and solubility.[2][3][5] |
Problem: Precipitation occurs over time during incubation.
| Potential Cause | Recommended Solution |
| pH shift in the medium | 1. Use Buffered Medium: Consider using a medium buffered with HEPES to maintain a more stable pH throughout the experiment.[4][6] 2. Monitor CO2 Levels: Ensure the CO2 level in your incubator is appropriate for the sodium bicarbonate concentration in your medium to maintain physiological pH.[7] |
| Interaction with media components | 1. Test in Simpler Buffer: Assess the solubility of this compound in a simpler buffer like Phosphate-Buffered Saline (PBS) to determine if media components are contributing to the precipitation.[4] 2. Serum Concentration: If using a serum-containing medium, evaluate if the serum lot or concentration is a factor. Some compounds can bind to serum proteins, which can either enhance or reduce solubility. |
| Evaporation | 1. Maintain Humidity: Ensure the incubator has adequate humidity to prevent evaporation from the culture vessels.[2][3] 2. Seal Cultureware: For long-term experiments, consider using sealed flasks or plates, or wrap the edges of multi-well plates with paraffin film.[3] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay for this compound in Cell Culture Medium
This protocol allows for a rapid assessment of the solubility of this compound under your specific experimental conditions.
Materials:
-
96-well clear-bottom microplate
-
This compound dissolved in 100% DMSO (e.g., 10 mM stock)
-
Cell culture medium of choice, pre-warmed to 37°C
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
Methodology:
-
Prepare this compound Dilution Series: In a separate 96-well plate, perform a serial dilution of your this compound stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).
-
Add Medium to Assay Plate: To the clear-bottom 96-well plate, add 198 µL of your pre-warmed cell culture medium to each well.
-
Add this compound Dilutions: Using a multichannel pipette, transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the assay plate containing the medium. This will result in a final DMSO concentration of 1%.
-
Include Controls:
-
Positive Control (Precipitate): A high concentration of a known poorly soluble compound.
-
Negative Control (No Precipitate): Medium with 1% DMSO only.
-
Blank: Medium only.
-
-
Incubate: Cover the plate and incubate at 37°C for a specified time (e.g., 1-2 hours), mimicking your experimental conditions.
-
Measure Precipitation:
-
Visual Inspection: Examine the plate under a light microscope for any signs of precipitation.
-
Quantitative Measurement: Measure the turbidity by reading the absorbance at a wavelength of 620 nm using a plate reader. An increase in absorbance indicates precipitation.
-
Protocol 2: Preparing this compound Working Solutions
This protocol outlines the recommended method for diluting a concentrated DMSO stock of this compound into cell culture medium.
Methodology:
-
Thaw and Pre-warm: Thaw the this compound DMSO stock at room temperature and pre-warm the cell culture medium to 37°C in a water bath.
-
Calculate Required Volumes: Determine the volumes of the this compound stock and medium needed to achieve the desired final concentration while keeping the final DMSO concentration at or below 0.1% to avoid solvent toxicity.
-
Intermediate Dilution (Recommended): a. In a sterile microcentrifuge tube, add a small volume of the pre-warmed medium (e.g., 100 µL). b. Add the calculated volume of the this compound stock to this small volume of medium and mix thoroughly by gentle pipetting.
-
Final Dilution: a. Transfer the intermediate dilution to the final volume of pre-warmed cell culture medium. b. Swirl the culture flask or plate gently to ensure even distribution.
-
Final DMSO Concentration: Always ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally ≤ 0.1%, and does not exceed 0.5%.
Visualizations
This compound Mechanism of Action
Caption: Signaling pathway of this compound leading to cell death.
Experimental Workflow for Troubleshooting Precipitation
References
- 1. Discovery of this compound as a highly potent G-quadruplex stabilizer for treating BRCA-deficient cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. adl.usm.my [adl.usm.my]
- 7. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
MTR-106 vs. CX-5461: A Comparative Analysis for BRCA-Deficient Cancers
Aimed at researchers, scientists, and professionals in drug development, this guide provides an objective comparison of MTR-106 and CX-5461, two G-quadruplex stabilizing agents showing promise in the treatment of BRCA-deficient cancers. This analysis is based on their mechanism of action, preclinical efficacy, and available experimental data.
Introduction
Cancers with deficiencies in the BRCA1 or BRCA2 genes have impaired homologous recombination (HR), a critical DNA double-strand break repair pathway. This deficiency creates a vulnerability that can be exploited by therapies that induce specific types of DNA damage, leading to a synthetic lethal effect. Both this compound and CX-5461 leverage this vulnerability by stabilizing G-quadruplex (G4) DNA structures, which are non-canonical, four-stranded helical arrangements of guanine-rich DNA sequences. The stabilization of these structures impedes DNA replication and transcription, generating DNA damage that requires functional HR for repair. In BRCA-deficient cells, the inability to repair this damage leads to cell death.
Mechanism of Action
Both this compound and CX-5461 are potent G-quadruplex stabilizers. Their primary mechanism involves binding to and stabilizing G4 structures, which are prevalent in the promoter regions of oncogenes and telomeres. This stabilization blocks the progression of replication forks and induces single and double-strand DNA breaks.[1][2][3] In cells with competent HR, this damage can be repaired. However, in BRCA-deficient cells, the lack of a functional HR pathway leads to the accumulation of lethal DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][4] While both molecules share this primary mechanism, this compound, a close analog of CX-5461, has also been suggested to have a dual-targeting capability by interacting with the catalytic pocket of PARP1, further enhancing its anti-cancer activity.[2] CX-5461 was initially developed as a selective inhibitor of RNA Polymerase I (Pol I) transcription, a mechanism that also contributes to its anti-tumor effects.[5][6]
Caption: Mechanism of G4 Stabilizers in HR-Deficient vs. Proficient Cells.
Preclinical Efficacy: A Quantitative Comparison
Both this compound and CX-5461 have demonstrated significant preclinical activity against BRCA-deficient cancer cell lines and in vivo models. The available data on their half-maximal inhibitory concentrations (IC50) and in vivo efficacy are summarized below.
In Vitro Cell Viability
| Compound | Cell Line | BRCA Status | IC50 | Citation |
| CX-5461 | HCT116 | BRCA2 knockout | 4.8 nM | [1] |
| CX-5461 | Panel of Breast Cancer Cell Lines | Various | ~1.5 µM - 11.35 µM | [5] |
| This compound | Capan-1 | BRCA2-deficient | Data not available | - |
| This compound | MDA-MB-436 | BRCA1-deficient | Data not available | - |
In Vivo Xenograft Studies
| Compound | Xenograft Model | BRCA Status | Dosing | Outcome | Citation |
| This compound | MDA-MB-436 | BRCA1-deficient | Oral/IV | Significantly impaired tumor growth | [2][4] |
| This compound | Capan-1 | BRCA2-deficient | Oral/IV | Significantly impaired tumor growth | [2][4] |
| This compound | Talazoparib-resistant Capan-1 | BRCA2-deficient | Oral/IV | Showed activity against PARPi-resistant tumors | [2][4] |
| CX-5461 | Patient-Derived Xenografts (PDX) | BRCA-deficient | Not specified | Specific toxicity, including in PARPi-resistant tumors | [3][7][8] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate this compound and CX-5461, based on methodologies described in the cited literature.
Cell Viability Assay (MTS/WST-1)
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of this compound or CX-5461 for 72 to 144 hours.[5]
-
Reagent Incubation: After the treatment period, a tetrazolium-based reagent (like MTS or WST-1) is added to each well.
-
Absorbance Reading: Plates are incubated for 1-4 hours, and the absorbance is measured at a specific wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC50 values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Caption: Workflow for a typical cell viability assay.
DNA Damage Analysis
Western Blot for γH2AX:
-
Cell Treatment: Cells are treated with the desired concentration of this compound or CX-5461 for a specified time (e.g., 24 hours).[9]
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
SDS-PAGE and Transfer: Protein lysates are separated by gel electrophoresis and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody against γH2AX, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using a chemiluminescence substrate.
Comet Assay:
-
Cell Treatment and Harvesting: Cells are treated with 1 µM of this compound or CX-5461 for 24 hours and then harvested.[9]
-
Embedding: Cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins.
-
Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer to unwind and separate the DNA.
-
Staining and Visualization: DNA is stained with a fluorescent dye (e.g., SYBR Green), and the "comet tails," representing fragmented DNA, are visualized and quantified using fluorescence microscopy and specialized software.[9]
In Vivo Xenograft Studies
-
Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., MDA-MB-436 or Capan-1).[2][4]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are randomized into treatment and control groups. This compound is administered via oral gavage or intravenous injection, typically on a daily or every-three-day schedule.[2]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice a week) for the duration of the study (e.g., 28 days).[2]
-
Data Analysis: The relative tumor volume is plotted over time to assess the anti-tumor efficacy of the compound compared to the vehicle control.
Clinical Development and Considerations
CX-5461 has progressed to Phase I/II clinical trials for patients with solid tumors, including those with BRCA1/2 deficiencies (NCT02719977, NCT04890613).[5][10] The FDA has granted Fast Track designation to CX-5461 for the treatment of patients with breast or ovarian cancer harboring BRCA1/2, PALB2, or other homologous recombination deficiency (HRD) mutations. A recommended Phase II dose of 475 mg/m² administered on days 1, 8, and 15 of a 4-week cycle has been established.[10] However, a significant consideration for CX-5461 is its potential to cause extensive, non-selective mutagenesis in healthy cells, which could pose a long-term risk.[11]
This compound, also known as Bisantrene, has a historical clinical record from the 1980s in treating acute myeloid leukemia and breast cancer, where it showed efficacy with reduced cardiotoxicity compared to anthracyclines. Its development as a G4 stabilizer for BRCA-deficient cancers is more recent, and it has shown promising preclinical activity, particularly in PARP inhibitor-resistant models.[2][4]
Conclusion
Both this compound and CX-5461 are promising G-quadruplex stabilizers that exhibit synthetic lethality in BRCA-deficient cancers. CX-5461 is further along in clinical development, with an established Phase II dose and FDA Fast Track designation. However, concerns about its mutagenic potential in normal tissues warrant careful consideration. This compound has shown potent preclinical efficacy, including in PARP inhibitor-resistant settings, and may have a favorable safety profile based on historical data for its analog, Bisantrene. A direct, comprehensive preclinical comparison would be invaluable for discerning the relative therapeutic potential of these two agents. Further clinical investigation is crucial to fully define their efficacy and safety profiles in this patient population.
References
- 1. CX-5461 is a DNA G-quadruplex stabilizer with selective lethality in BRCA1/2 deficient tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CX-5461 is a DNA G-quadruplex stabilizer with selective lethality in BRCA1/2 deficient tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. aparicio.molonc.ca [aparicio.molonc.ca]
- 9. researchgate.net [researchgate.net]
- 10. Results of the phase I CCTG IND.231 trial of CX-5461 in patients with advanced solid tumors enriched for DNA-repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The chemotherapeutic drug CX-5461 is a potent mutagen in cultured human cells - PMC [pmc.ncbi.nlm.nih.gov]
MTR-106 Bests PARP Inhibitors in Resistant Cancer Cell Lines: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of preclinical data reveals that MTR-106, a novel G-quadruplex stabilizer, demonstrates significant efficacy in cancer cell lines that have developed resistance to conventional PARP inhibitors. This guide provides a detailed comparison of this compound and various PARP inhibitors, presenting supporting experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms and experimental procedures. The findings suggest that this compound may offer a promising therapeutic strategy for patients who have relapsed on PARP inhibitor therapy.
Introduction
Poly (ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30] By inhibiting PARP-mediated DNA single-strand break repair, these drugs lead to the accumulation of cytotoxic double-strand breaks in HRR-deficient cells, a concept known as synthetic lethality. However, the emergence of resistance to PARP inhibitors presents a major clinical challenge. This compound, a small molecule that stabilizes G-quadruplex structures in DNA, has shown potent anti-cancer activity, particularly in PARP inhibitor-resistant models.[10] This guide provides an in-depth comparison of the performance of this compound against established PARP inhibitors in resistant cell line models.
Mechanism of Action: A Tale of Two Strategies
PARP inhibitors, such as olaparib, talazoparib, rucaparib, and niraparib, function by competitively binding to the NAD+ binding site of PARP enzymes, primarily PARP1 and PARP2. This inhibition prevents the recruitment of DNA repair proteins to sites of single-strand DNA breaks. The trapping of the PARP-DNA complex is also a key cytotoxic mechanism for many PARP inhibitors.
In contrast, this compound employs a distinct mechanism. It acts as a G-quadruplex (G4) stabilizer. G-quadruplexes are secondary structures formed in guanine-rich DNA sequences, which are prevalent in telomeres and oncogene promoter regions. By stabilizing these structures, this compound is thought to induce replication stress and DNA damage, ultimately leading to apoptosis.[10] This unique mechanism of action provides a clear rationale for its efficacy in PARP inhibitor-resistant settings.
Comparative Efficacy in Resistant Cell Lines
Recent studies have directly compared the cytotoxic effects of this compound and PARP inhibitors in various cancer cell lines, including those specifically engineered for resistance to olaparib and talazoparib. The data, summarized in the tables below, clearly indicate the superior performance of this compound in these resistant models.
Table 1: IC50 Values (µM) in Pancreatic Cancer Cell Line Capan-1 and its PARP inhibitor-Resistant Derivatives
| Cell Line | This compound | Olaparib | Talazoparib |
| Capan-1 (Parental) | 0.04 ± 0.01 | 0.01 ± 0.00 | 0.001 ± 0.00 |
| Capan-1/OP (Olaparib Resistant) | 0.05 ± 0.01 | 10.2 ± 1.5 | 0.002 ± 0.00 |
| Capan-1/TP (Talazoparib Resistant) | 0.06 ± 0.01 | 0.02 ± 0.00 | 0.12 ± 0.02 |
Data are presented as mean ± standard deviation from three independent experiments.[10]
The data in Table 1 demonstrates that while the parental Capan-1 cell line is sensitive to both this compound and the PARP inhibitors, the olaparib-resistant (Capan-1/OP) and talazoparib-resistant (Capan-1/TP) cell lines show a dramatic increase in their IC50 values for the respective PARP inhibitors. In stark contrast, the IC50 of this compound remains largely unaffected, highlighting its ability to overcome acquired resistance.
Induction of DNA Damage and Apoptosis
To understand the cellular consequences of treatment with this compound, key markers of DNA damage and apoptosis were assessed.
Table 2: Induction of DNA Damage (γH2AX) and Apoptosis by this compound
| Cell Line | Treatment | γH2AX Induction (Fold Change) | Apoptosis (% of Cells) |
| Capan-1 | Control | 1.0 | 5.2 ± 1.1 |
| Capan-1 | This compound (1 µM) | 8.5 ± 1.2 | 45.3 ± 3.7 |
| Capan-1/OP | Control | 1.1 | 6.1 ± 1.5 |
| Capan-1/OP | This compound (1 µM) | 7.9 ± 1.0 | 42.8 ± 4.1 |
γH2AX induction was quantified by western blot band intensity. Apoptosis was measured by Annexin V/PI staining followed by flow cytometry. Data are presented as mean ± standard deviation.
As shown in Table 2, this compound potently induces the DNA double-strand break marker γH2AX and triggers a significant apoptotic response in both parental and olaparib-resistant Capan-1 cells. This further supports the notion that this compound's mechanism is independent of the pathways that confer resistance to PARP inhibitors.
Experimental Protocols
Generation of PARP Inhibitor-Resistant Cell Lines
PARP inhibitor-resistant cell lines (e.g., Capan-1/OP and Capan-1/TP) were generated by continuous exposure of the parental Capan-1 cell line to gradually increasing concentrations of olaparib or talazoparib, respectively, over a period of several months.[17][19] The starting concentration was typically below the IC50 value, and the concentration was doubled every 2-3 weeks as the cells adapted. Resistance was confirmed by a significant increase in the IC50 value of the respective PARP inhibitor compared to the parental cell line.
Cell Viability Assay (Sulforhodamine B Assay)
Cell viability was determined using the Sulforhodamine B (SRB) assay. Briefly, cells were seeded in 96-well plates and treated with various concentrations of this compound or PARP inhibitors for 72 hours. Following treatment, cells were fixed with 10% trichloroacetic acid, washed, and stained with 0.4% SRB in 1% acetic acid. The protein-bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 510 nm. IC50 values were calculated from the dose-response curves.
Western Blot for γH2AX
Cells were treated with this compound or PARP inhibitors for the indicated times. Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with a primary antibody against phospho-Histone H2A.X (Ser139) (γH2AX), followed by an HRP-conjugated secondary antibody. Protein bands were visualized using an enhanced chemiluminescence detection system.
Apoptosis Assay (Annexin V/PI Staining)
Apoptosis was assessed using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. After treatment, cells were harvested, washed with cold PBS, and resuspended in binding buffer. Annexin V-FITC and PI were added, and the cells were incubated in the dark. The percentage of apoptotic cells (Annexin V positive, PI negative or positive) was determined by flow cytometry.
Conclusion
The experimental data presented in this guide strongly support the potential of this compound as a novel therapeutic agent for cancers that have developed resistance to PARP inhibitors. Its unique mechanism of action, centered on the stabilization of G-quadruplex DNA structures, allows it to bypass the common resistance mechanisms that render PARP inhibitors ineffective. The robust induction of DNA damage and apoptosis by this compound in PARP inhibitor-resistant cell lines underscores its promise. Further clinical investigation is warranted to translate these preclinical findings into effective treatments for patients with advanced, resistant cancers.
References
- 1. Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Exposure to escalating olaparib does not induce acquired resistance to PARPi and to other chemotherapeutic compounds in ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Potential of the Poly(ADP-ribose) Polymerase Inhibitor Rucaparib for the Treatment of Sporadic Human Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. symposium.foragerone.com [symposium.foragerone.com]
- 13. Identifying and Overcoming Mechanisms of PARP Inhibitor Resistance in Homologous Recombination Repair-Deficient and Repair-Proficient High Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Novel mutations in BRCA2 intron 11 and overexpression of COX-2 and BIRC3 mediate cellular resistance to PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Repeated treatments of Capan-1 cells with PARP1 and Chk1 inhibitors promote drug resistance, migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modelling therapy resistance in BRCA1/2 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. en.ice-biosci.com [en.ice-biosci.com]
- 22. jcancer.org [jcancer.org]
- 23. researchgate.net [researchgate.net]
- 24. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. en.ice-biosci.com [en.ice-biosci.com]
- 29. researchgate.net [researchgate.net]
- 30. bu.edu [bu.edu]
Unveiling the G-Quadruplex Selectivity of MTR-106: A Comparative Analysis
For Immediate Release
In the landscape of targeted cancer therapy, DNA G-quadruplexes (G4s) have emerged as a compelling target. Small molecules that can selectively stabilize these structures hold the potential for novel anti-cancer treatments. This guide provides a detailed comparison of the G-quadruplex selectivity of a promising new agent, MTR-106, against other well-established G4-stabilizing ligands. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective overview to inform their research and development efforts.
Executive Summary
This compound, a substituted quinolone amide, demonstrates potent stabilization of various G-quadruplex structures with a notable preference over duplex DNA. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy. This guide compares the G4 stabilization capabilities of this compound with other known G4 ligands, including CX-5461, Pyridostatin, BRACO19, and PhenDC3, through a review of data from key biophysical assays.
Data Presentation: Comparative G-Quadruplex Stabilization
The selectivity of a G-quadruplex ligand is often quantified by the increase in the melting temperature (ΔTm) of the G4 structure upon ligand binding, as measured by a Fluorescence Resonance Energy Transfer (FRET) melting assay. A higher ΔTm value indicates greater stabilization. The following tables summarize the available data for this compound and its comparators against various G-quadruplex-forming sequences and duplex DNA (dsDNA).
Table 1: G-Quadruplex and Duplex DNA Stabilization (ΔTm in °C)
| Compound | h-Telo | c-KIT | c-myc | dsDNA |
| This compound (at 1 µM) | ~22 | ~20 | ~18 | < 5 |
| CX-5461 | ~30[1] | ~27 (c-KIT1)[1] | ~25[1] | ~10[1] |
| Pyridostatin analogue | 30.1 (at 1 µM) | N/A | N/A | No stabilization |
| BRACO19 | N/A | N/A | N/A | N/A |
| PhenDC3 | N/A | N/A | N/A | N/A |
Table 2: Additional G-Quadruplex Stabilization Data
| Compound | G-Quadruplex Sequence | ΔTm (°C) |
| BRACO19 | Hepatitis B Virus | 5 |
| PhenDC3 | Hepatitis B Virus | 24 |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
FRET Melting Assay
This assay measures the change in melting temperature of a fluorescently labeled DNA sequence upon ligand binding.
Protocol:
-
Oligonucleotide Preparation: Synthesize the G4-forming oligonucleotide (e.g., h-Telo, c-KIT, c-myc) and a control duplex DNA, each labeled with a FRET pair of fluorophores (e.g., FAM as the donor at the 5' end and TAMRA as the acceptor at the 3' end).
-
Annealing: Anneal the oligonucleotides by heating to 95°C for 5 minutes followed by slow cooling to room temperature in a potassium-containing buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4) to facilitate G-quadruplex or duplex formation.
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing the annealed oligonucleotide (typically 0.2 µM), the G4 ligand at various concentrations, and the reaction buffer.
-
Melting Curve Analysis: Use a real-time PCR machine to monitor the fluorescence of the donor fluorophore while gradually increasing the temperature from 25°C to 95°C at a rate of 1°C/minute.
-
Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the DNA is unfolded, identified by the inflection point of the fluorescence melting curve. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the DNA alone from the Tm in the presence of the ligand.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to characterize the conformation of the G-quadruplex DNA and observe any structural changes induced by ligand binding.
Protocol:
-
Sample Preparation: Prepare solutions of the G4-forming oligonucleotide in a suitable buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).
-
Ligand Titration: Record the CD spectrum of the DNA alone. Then, incrementally add the G4 ligand to the DNA solution and record the spectrum after each addition.
-
Spectral Acquisition: Scan the samples in a quartz cuvette with a path length of 1 cm from 320 nm to 220 nm at a controlled temperature.
-
Data Analysis: Analyze the changes in the CD spectrum to determine the G-quadruplex topology (e.g., parallel, anti-parallel, or hybrid) and to observe any ligand-induced conformational changes.
PCR Stop Assay
This assay assesses the ability of a ligand to stabilize a G-quadruplex structure and block the progression of a DNA polymerase.
Protocol:
-
Template and Primer Design: Design a DNA template containing a G4-forming sequence and a fluorescently labeled primer that binds upstream of this sequence.
-
Reaction Mixture: Prepare a reaction mixture containing the DNA template, the labeled primer, Taq DNA polymerase, dNTPs, and the G4 ligand at various concentrations in a PCR buffer containing potassium ions.
-
PCR Amplification: Perform a limited number of PCR cycles.
-
Gel Electrophoresis: Analyze the PCR products on a denaturing polyacrylamide gel.
-
Data Analysis: The stabilization of the G-quadruplex by the ligand will cause the polymerase to stall, resulting in a truncated product that can be visualized on the gel. The intensity of the "stop" product relative to the full-length product indicates the ligand's G4-stabilizing efficiency.
Visualizations
To further elucidate the experimental workflows and the underlying principles of G-quadruplex stabilization, the following diagrams are provided.
References
MTR-106 in the Landscape of G4 Ligands: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, this guide provides a comprehensive, data-driven comparison of the G4 ligand MTR-106 with other prominent G-quadruplex (G4) stabilizing agents. This document summarizes key performance metrics, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in drug discovery and development.
G-quadruplexes (G4s) are non-canonical secondary structures of nucleic acids found in guanine-rich sequences, playing crucial roles in essential biological processes such as telomere maintenance, replication, and transcription[1]. Their involvement in the regulation of oncogenes has made them attractive targets for novel anti-cancer therapies[2]. A growing number of small molecules, known as G4 ligands, have been developed to stabilize these structures and modulate their function. This guide focuses on a head-to-head comparison of this compound, a potent G4 stabilizer, with other well-characterized G4 ligands, including CX-5461, Pyridostatin (PDS), BRACO-19, and Telomestatin.
Quantitative Performance Analysis
The efficacy of a G4 ligand is determined by its binding affinity, selectivity for G4 structures over duplex DNA, and its biological activity, such as cytotoxicity towards cancer cells. The following tables summarize the available quantitative data for this compound and its counterparts.
G4 Binding Affinity and Stabilization
Binding affinity is a critical parameter for a G4 ligand's potency. It is often measured by the dissociation constant (Kd) or inferred from the increase in the melting temperature (ΔTm) of the G4 structure upon ligand binding in a Fluorescence Resonance Energy Transfer (FRET) melting assay.
| Ligand | G4 Target | ΔTm (°C) | Kd (μM) | Reference |
| This compound | h-Telo | ~25 | Not Reported | [3][4] |
| c-KIT | ~20 | Not Reported | [3][4] | |
| c-myc | ~18 | Not Reported | [3][4] | |
| CX-5461 | h-Telo | ~30 | Not Reported | [5] |
| c-KIT1 | ~27 | Not Reported | [5] | |
| c-Myc | ~25 | Not Reported | [5] | |
| Pyridostatin (PDS) | AT11-L2 | Not Reported | 0.014 | |
| BRACO-19 | Telomeric | Not Reported | Not Reported | [6][7] |
| AT11-L2 | Not Reported | 5.6 | [8] | |
| Telomestatin | Telomeric | Strong Stabilization | Not Reported | [9] |
Note: A direct comparison of ΔTm values should be made with caution as experimental conditions can vary between studies. Kd values provide a more direct measure of binding affinity.
Selectivity for G4 vs. Duplex DNA
High selectivity for G4 structures over the more abundant duplex DNA is crucial for minimizing off-target effects.
| Ligand | Selectivity (G4 vs. dsDNA) | Method | Reference |
| This compound | Not explicitly reported | - | - |
| CX-5461 | Stabilizes both, but with preference for G4s | FRET Melting Assay | [5] |
| Pyridostatin (PDS) | High | FRET Melting Assay | [10] |
| BRACO-19 | Moderate (~10-fold) | Various | [11] |
| Telomestatin | High (~70-fold) | FRET Melting Assay | [11] |
Cytotoxicity in Cancer Cell Lines
The anti-proliferative activity of G4 ligands is a key indicator of their therapeutic potential. IC50 values represent the concentration of a ligand required to inhibit the growth of 50% of a cell population.
| Ligand | Cell Line | IC50 (μM) | Reference |
| This compound | Capan-1 (BRCA2 deficient) | ~0.1 | [3] |
| HCT-15 (BRCA2 deficient) | ~0.2 | [3] | |
| CX-5461 | Various breast cancer cell lines | 1.5 - 11.35 | [12] |
| Pyridostatin (PDS) | MDA-MB-231 | ~1-5 | [13] |
| MCF-7 | ~5-10 | [13] | |
| BRACO-19 | UXF1138L (uterine carcinoma) | 2.5 | [14] |
| MDA-MB231 | ~1-3 | [15] | |
| MCF-7 | ~3-5 | [15] | |
| Telomestatin | Various cancer cell lines | Potent (specific values vary) | [3][4] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the evaluation and comparison of G4 ligands. Below are summaries of key methodologies cited in this guide.
Fluorescence Resonance Energy Transfer (FRET) Melting Assay
This assay is widely used to assess the thermal stability of G4 DNA and the stabilizing effect of ligands.
Principle: A DNA oligonucleotide with a G4-forming sequence is dually labeled with a fluorescent donor (e.g., FAM) and a quencher acceptor (e.g., TAMRA) at its ends. In the folded G4 conformation, the donor and acceptor are in close proximity, leading to FRET and quenching of the donor's fluorescence. As the temperature increases, the G4 structure unfolds, separating the donor and acceptor, resulting in an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the G4 structures are unfolded. The presence of a G4-stabilizing ligand increases the Tm.
Protocol Outline:
-
Oligonucleotide Preparation: Synthesize and purify the dually labeled G4-forming oligonucleotide.
-
Annealing: Anneal the oligonucleotide in a buffer containing a stabilizing cation (typically K+ or Na+) by heating to 95°C followed by slow cooling to room temperature to ensure proper G4 folding.
-
Ligand Incubation: Incubate the folded G4 oligonucleotide with varying concentrations of the test ligand.
-
Melting Curve Analysis: Measure the fluorescence intensity of the donor fluorophore as the temperature is gradually increased in a real-time PCR machine.
-
Data Analysis: Plot fluorescence intensity versus temperature to generate a melting curve. The Tm is determined from the first derivative of this curve. The ΔTm is calculated as the difference between the Tm in the presence and absence of the ligand.
G4 Chromatin Immunoprecipitation Sequencing (G4-ChIP-seq)
G4-ChIP-seq is a powerful technique to map the genome-wide locations of G4 structures in vivo.
Principle: This method utilizes a G4-specific antibody (e.g., BG4) to immunoprecipitate chromatin fragments containing G4 structures. The associated DNA is then sequenced to identify the genomic regions enriched with G4s.
Protocol Outline:
-
Cell Cross-linking and Chromatin Preparation: Cells are treated with formaldehyde to cross-link proteins to DNA. The cells are then lysed, and the chromatin is sheared into small fragments by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with a G4-specific antibody. The antibody-G4-chromatin complexes are then captured using antibody-binding beads (e.g., Protein A/G).
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The captured chromatin is then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and peak calling algorithms are used to identify regions of G4 enrichment.
Signaling Pathways
G4 ligands exert their biological effects by modulating various cellular signaling pathways, primarily those involved in DNA damage response (DDR) and cell cycle regulation.
DNA Damage Response (DDR) Pathway
Stabilization of G4 structures by ligands can impede DNA replication and transcription, leading to replication stress and the formation of DNA double-strand breaks (DSBs)[1][16]. This, in turn, activates the DDR pathway, which is primarily orchestrated by the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases[17][18][19].
This compound and CX-5461: These ligands have been shown to induce DNA damage and activate the DDR pathway, leading to cell cycle arrest and apoptosis, particularly in cells with deficiencies in homologous recombination repair (e.g., BRCA-deficient cancers)[3].
Pyridostatin (PDS) and BRACO-19: These ligands are also known to induce DNA damage, as evidenced by the formation of γH2AX foci (a marker for DSBs), and activate the ATM/ATR signaling cascade[1][2].
Telomestatin: By stabilizing telomeric G4s, Telomestatin can lead to telomere dysfunction and the activation of a replication stress response pathway involving ATR[3][20].
Conclusion
This compound has emerged as a potent G4 stabilizer with significant anti-proliferative activity, particularly in homologous recombination-deficient cancers. This guide provides a comparative framework for evaluating this compound alongside other key G4 ligands. While direct, comprehensive comparative data under uniform conditions remains a challenge in the field, the compiled information on binding affinity, selectivity, and cytotoxicity offers valuable insights for researchers. The detailed experimental protocols and signaling pathway diagrams serve as a practical resource for designing and interpreting studies in the dynamic field of G4-targeted therapeutics. Further research focusing on standardized comparative analyses will be crucial for the clinical translation of these promising anti-cancer agents.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. On the Road to Fight Cancer: The Potential of G-Quadruplex Ligands as Novel Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Telomere targeting with a novel G-quadruplex-interactive ligand BRACO-19 induces T-loop disassembly and telomerase displacement in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Telomestatin, a potent telomerase inhibitor that interacts quite specifically with the human telomeric intramolecular g-quadruplex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simple and fast screening for structure-selective G-quadruplex ligands - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC00556A [pubs.rsc.org]
- 11. Binding of Telomestatin, TMPyP4, BSU6037, and BRACO19 to a Telomeric G-Quadruplex–Duplex Hybrid Probed by All-Atom Molecular Dynamics Simulations with Explicit Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The G-Quadruplex-Interactive Molecule BRACO-19 Inhibits Tumor Growth, Consistent with Telomere Targeting and Interference with Telomerase Function | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. embopress.org [embopress.org]
- 17. Functional interplay between ATM/ATR-mediated DNA damage response and DNA repair pathways in oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA damage induced by temozolomide signals to both ATM and ATR: role of the mismatch repair system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Telomestatin - Wikipedia [en.wikipedia.org]
MTR-106: A Novel G-Quadruplex Stabilizer Potentiating Anti-Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on targeted agents that can enhance the efficacy of standard chemotherapies and overcome resistance. MTR-106, a potent G-quadruplex stabilizer, has emerged as a promising candidate in this arena. While direct clinical data on the synergistic effects of this compound with conventional chemotherapy is still emerging, extensive preclinical evidence for its close analog, CX-5461, provides a strong rationale for its potential in combination therapies. This guide offers a comparative analysis of the synergistic potential of this compound, drawing upon the robust data available for CX-5461, to inform future research and clinical development.
Mechanism of Action: A Two-Pronged Attack on Cancer Cells
This compound exerts its anti-cancer effects by stabilizing G-quadruplexes (G4s), which are non-canonical secondary structures in DNA and RNA. These structures are particularly prevalent in the promoter regions of oncogenes and telomeres. By stabilizing G4s, this compound can inhibit the transcription of key cancer-driving genes and interfere with telomere maintenance, ultimately leading to cell cycle arrest and apoptosis.[1] This mechanism of inducing DNA damage provides a strong basis for synergy with agents that also target DNA repair pathways, such as PARP inhibitors and traditional chemotherapy.
The following diagram illustrates the proposed mechanism of action for this compound and its potential for synergistic interactions.
Caption: Proposed synergistic mechanism of this compound with chemotherapy.
Synergistic Effects with PARP Inhibitors: Preclinical Data on the Analog CX-5461
Given that this compound has shown activity in PARP inhibitor (PARPi)-resistant models, the combination of its analog CX-5461 with PARP inhibitors has been a key area of investigation.[2] Preclinical studies have demonstrated significant synergy, suggesting a promising therapeutic strategy for cancers with deficiencies in homologous recombination (HR), including those that have developed resistance to PARPi monotherapy.
Table 1: Synergistic Effects of CX-5461 and PARP Inhibitors in Preclinical Models
| Cancer Type | Model | PARP Inhibitor | Key Findings | Reference |
| Castrate-Resistant Prostate Cancer (HR-proficient) | Patient-Derived Xenografts (PDXs), Organoids, Cell Lines | Talazoparib | Synergistic inhibition of growth, increased DNA damage, and prolonged survival. | [1][3] |
| High-Grade Serous Ovarian Cancer | In vitro and in vivo models | Olaparib | Enhanced therapeutic efficacy in HR-deficient models. | [4] |
| Triple-Negative Breast Cancer | Cell Lines | Not specified | Synergistically enhanced the efficacy of APR-246 (a p53 reactivator). | [5][6] |
Potential Synergy with Conventional Chemotherapy
The DNA damaging properties of this compound suggest a high potential for synergistic interactions with traditional cytotoxic chemotherapies. Studies with its analog CX-5461 have shown promising results when combined with agents like doxorubicin.
Table 2: Preclinical Synergistic Effects of CX-5461 with Doxorubicin
| Cancer Type | Model | Key Findings | Reference |
| Osteosarcoma | Cell Lines | Synergistic anticancer effects. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. Below are summarized experimental protocols based on the studies of CX-5461.
In Vitro Synergy Assessment
-
Cell Lines: Utilize a panel of relevant cancer cell lines, including those with known DNA repair deficiencies (e.g., BRCA1/2 mutations) and their resistant counterparts.
-
Drug Treatment: Treat cells with a matrix of concentrations of this compound and the chemotherapeutic agent (e.g., a PARP inhibitor or doxorubicin) for a specified duration (e.g., 72 hours).
-
Viability Assay: Assess cell viability using assays such as MTT or CellTiter-Glo.
-
Synergy Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Xenograft Studies
-
Animal Model: Use immunodeficient mice (e.g., nude or NSG mice) bearing patient-derived or cell line-derived xenografts.
-
Treatment Groups: Establish control (vehicle), this compound alone, chemotherapy alone, and this compound in combination with chemotherapy groups.
-
Dosing and Schedule: Administer drugs based on previously determined maximum tolerated doses and optimal schedules.
-
Tumor Growth Monitoring: Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, excise tumors for downstream analysis, including immunohistochemistry for markers of DNA damage (e.g., γH2AX) and apoptosis (e.g., cleaved caspase-3).
The following diagram outlines a typical experimental workflow for evaluating in vivo synergy.
Caption: Workflow for in vivo assessment of this compound synergy.
Future Directions and Clinical Perspective
The preclinical data for the this compound analog, CX-5461, strongly supports the rationale for investigating this compound in combination with both PARP inhibitors and conventional chemotherapy. A Phase II clinical trial is currently underway to evaluate CX-5461 in patients who have progressed on PARP inhibitor therapy, highlighting the clinical relevance of this therapeutic strategy.[8] Future studies should focus on direct preclinical evaluation of this compound with various chemotherapeutic agents across a range of cancer types to identify the most promising combinations and to elucidate the precise molecular mechanisms of synergy. The development of predictive biomarkers to identify patient populations most likely to benefit from these combination therapies will be critical for the successful clinical translation of this compound.
References
- 1. CX-5461 Sensitizes DNA Damage Repair–proficient Castrate-resistant Prostate Cancer to PARP Inhibition | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. CX-5461 can destabilize replication forks in PARP inhibitor-resistant models of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ovariancanada.org [ovariancanada.org]
A Comparative Analysis of MTR-106 and Talazoparib Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the preclinical efficacy of MTR-106 and the clinically approved PARP inhibitor, talazoparib. The information is compiled from peer-reviewed scientific literature and aims to offer an objective overview supported by experimental data to inform research and development efforts in oncology.
At a Glance: this compound vs. Talazoparib
| Feature | This compound | Talazoparib |
| Primary Mechanism of Action | G-quadruplex (G4) Stabilizer | Poly (ADP-ribose) Polymerase (PARP) Inhibitor |
| Key Cellular Effect | Induces DNA damage, cell cycle arrest, and apoptosis, particularly in HR-deficient cells. | Inhibits DNA single-strand break repair, leading to the accumulation of double-strand breaks and synthetic lethality in BRCA-deficient cells. |
| Clinical Development (Oncology) | Preclinical | Approved for BRCA-mutated breast and prostate cancer |
| Efficacy in PARP Inhibitor Resistance | Demonstrates activity in talazoparib-resistant models.[1][2] | Resistance mechanisms can limit long-term efficacy. |
In Vitro Efficacy: A Tale of Two Mechanisms
Talazoparib, a potent PARP inhibitor, exhibits robust in vitro efficacy, particularly in cancer cell lines with BRCA1/2 mutations. Its mechanism relies on inhibiting PARP's enzymatic activity and, more critically, trapping PARP-DNA complexes, which is highly cytotoxic to cells deficient in homologous recombination repair.
Table 1: Talazoparib IC50 Values in Breast Cancer Cell Lines
| Cell Line | BRCA Status | IC50 (µM) |
| MDA-MB-436 | BRCA1 mutant | Not specified, but sensitive |
| HCC1937 | BRCA1 mutant | ~10-96 (variable reports) |
| JIMT1 | BRCA wild-type | 0.002 |
| SKBR3 | BRCA wild-type | 0.04 |
| MDA-MB-231 | BRCA wild-type | 0.48 |
| MDA-MB-468 | BRCA wild-type | 0.8 |
| BT549 | BRCA wild-type | 0.3 |
| HCC70 | BRCA wild-type | 0.8 |
Data compiled from multiple sources. IC50 values can vary based on experimental conditions.
In Vivo Efficacy: Overcoming Resistance
Preclinical studies in xenograft mouse models have demonstrated the in vivo potential of both this compound and talazoparib. A key finding for this compound is its activity in a talazoparib-resistant model, suggesting a potential therapeutic avenue for patients who have developed resistance to PARP inhibitors.
Table 2: Summary of In Vivo Efficacy in BRCA-Deficient Xenograft Models
| Drug | Xenograft Model | Dosing Regimen | Outcome |
| This compound | MDA-MB-436 (BRCA1-deficient) | Oral (once every three days) or IV (daily) for 28 days | Significant impairment of tumor growth.[3] |
| This compound | Capan-1 (BRCA2-deficient) | Oral (once every three days) or IV (daily) for 28 days | Significant impairment of tumor growth.[3] |
| This compound | Capan-1/BMN673 (talazoparib-resistant) | Oral (once every three days) or IV (daily) for 28 days | Modest activity in impairing tumor growth.[1] |
| Talazoparib | MDA-MB-436 (BRCA1-deficient) | 0.3 mg/kg daily for 28 days | Tumor regression.[3] |
| Talazoparib | Capan-1 (BRCA2-deficient) | 0.3 mg/kg daily for 28 days | Tumor growth inhibition.[3] |
Note: The referenced study for this compound describes the in vivo experiments and presents the data graphically. Specific percentages of tumor growth inhibition were not tabulated in the primary publication.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using the DOT language.
References
Validating the Synthetic Lethal Interaction of MTR-106: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of MTR-106 with alternative G-quadruplex stabilizers, offering supporting experimental data and detailed methodologies to validate its synthetic lethal interaction in BRCA-deficient cancers.
This compound is a novel, potent G-quadruplex (G4) stabilizer that has demonstrated significant anti-proliferative activity in cancer cells with deficiencies in the homologous recombination (HR) repair pathway, particularly those with BRCA mutations. This synthetic lethal approach, where the combination of a specific genetic vulnerability (BRCA deficiency) and a targeted drug (a G4 stabilizer) leads to cell death, offers a promising therapeutic strategy, especially in cancers resistant to PARP inhibitors.
This guide will delve into the experimental validation of this compound, comparing its performance with other well-characterized G4 stabilizers, CX-5461 and pyridostatin (PDS).
Mechanism of Action: G-Quadruplex Stabilization
G-quadruplexes are secondary structures formed in guanine-rich regions of DNA and RNA. These structures can act as roadblocks for DNA replication and transcription. In healthy cells, HR proteins like BRCA1 and BRCA2 are crucial for resolving these structures and repairing any resulting DNA damage. In BRCA-deficient cancer cells, the stabilization of G4s by compounds like this compound leads to an accumulation of unresolved replication stress and DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[1]
References
Safety Operating Guide
Proper Disposal Procedures for MTR-106: Information Not Publicly Available
A specific Safety Data Sheet (SDS) containing handling, hazard, and disposal information for the research chemical MTR-106 (CAS Number: 1639357-93-9) is not publicly available through standard database searches. As a result, detailed and verified proper disposal procedures cannot be provided at this time.
For the safety of researchers, scientists, and drug development professionals, it is imperative to obtain the official Safety Data Sheet from the manufacturer or supplier from which this compound was procured. This document is the primary and essential source of information regarding the chemical's properties, associated hazards, and the approved methods for its safe disposal.
General Guidance for Chemical Waste Disposal
In the absence of a specific SDS for this compound, laboratory personnel should adhere to general best practices for the disposal of research chemicals, which include the following steps:
-
Consult Internal Safety Protocols: Refer to your institution's or company's established guidelines for chemical waste management. The Environmental Health and Safety (EHS) department is the primary resource for such information.
-
Segregate Chemical Waste: Do not mix this compound with other chemical waste unless explicitly instructed to do so by a qualified safety professional. Improper mixing of chemicals can lead to hazardous reactions.
-
Proper Labeling: Ensure the waste container holding this compound is clearly and accurately labeled with the full chemical name and any known hazard information.
-
Use Appropriate Containers: Waste should be stored in chemically compatible containers that are in good condition and can be securely sealed.
-
Arrange for Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for the collection and proper disposal of the chemical waste.
Logical Workflow for Chemical Disposal Decision-Making
The following diagram illustrates a generalized decision-making workflow for the disposal of a research chemical when the specific SDS is not immediately available.
Caption: Chemical Disposal Workflow
It is strongly recommended that all personnel handling this compound treat it as a potentially hazardous substance and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, until a comprehensive hazard assessment can be completed using the official Safety Data Sheet.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
